Ethyl(oxolan-3-ylmethyl)amine
Description
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Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-7-3-4-9-6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOPJGJMYXBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291342 | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-30-5 | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165253-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl(oxolan-3-ylmethyl)amine
This technical guide details the synthesis of Ethyl(oxolan-3-ylmethyl)amine (IUPAC: N-ethyl-1-(tetrahydrofuran-3-yl)methanamine).
This molecule combines a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with a secondary amine handle, making it a high-value scaffold for medicinal chemistry programs targeting kinases or GPCRs where hydrogen bond acceptor/donor balance is critical.
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we must avoid direct alkylation of the primary amine (which leads to over-alkylation). Instead, we prioritize two controlled pathways:
-
Route A (Reductive Amination): The most direct, atom-economical route using tetrahydrofuran-3-carbaldehyde.
-
Route B (Amide Reduction): A robust, two-step sequence ideal for avoiding unstable aldehyde intermediates.
Logical Flow Visualization
Figure 1: Retrosynthetic disconnection showing the two primary viable pathways.
Route A: Reductive Amination (Preferred)
This method is preferred for its operational simplicity and "one-pot" nature. It relies on the formation of an imine intermediate followed by in-situ reduction.[1]
Mechanism:
-
Condensation of Tetrahydrofuran-3-carbaldehyde with Ethylamine to form the imine (Schiff base).
-
Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB) . STAB is chosen over NaBH₄ because it is mild enough not to reduce the aldehyde before it reacts with the amine.
Experimental Protocol
Reagents:
-
Tetrahydrofuran-3-carbaldehyde (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried reaction flask with Tetrahydrofuran-3-carbaldehyde (10 mmol) dissolved in anhydrous DCE (40 mL).
-
Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Add Ethylamine (12 mmol) dropwise.
-
Add Acetic Acid (10 mmol). Note: AcOH catalyzes imine formation and buffers the basicity.
-
Stir at room temperature for 30–60 minutes to ensure equilibrium favors the imine.
-
-
Reduction:
-
Cool the mixture back to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (
). -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Work-up:
-
Quench the reaction with saturated aqueous
(30 mL). -
Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
The secondary amine may require flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) if impurities are present.[2] However, acid-base extraction is often sufficient for >95% purity.
-
Route B: Amide Reduction (High Fidelity)
Use this route if the aldehyde precursor is unstable or unavailable. It involves converting the carboxylic acid to an amide, then reducing the carbonyl to a methylene group.
Experimental Protocol
Phase 1: Amide Coupling
-
Reactants: Tetrahydrofuran-3-carboxylic acid + Ethylamine (hydrochloride or solution).
-
Coupling Agents: EDC·HCl / HOBt or T3P (Propylphosphonic anhydride).
-
Outcome: Formation of N-ethyltetrahydrofuran-3-carboxamide.
Phase 2: Carbonyl Reduction
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology (Reduction Phase):
-
Suspend LiAlH₄ (25 mmol) in anhydrous THF (50 mL) under Argon at 0°C.
-
Add a solution of N-ethyltetrahydrofuran-3-carboxamide (10 mmol in 10 mL THF) dropwise to the suspension. Exothermic reaction.
-
Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC or LCMS (disappearance of amide).
-
Fieser Quench: Cool to 0°C. Carefully add:
-
1.0 mL Water
-
1.0 mL 15% NaOH
-
3.0 mL Water
-
-
Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Concentrate the filtrate to obtain the crude amine.
Analytical Data & Properties
The following data points are critical for validating the synthesized compound.
| Property | Value / Description | Note |
| IUPAC Name | N-ethyl-1-(tetrahydrofuran-3-yl)methanamine | |
| Molecular Formula | ||
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly on air exposure |
| Boiling Point | ~165–170°C (Predicted) | Based on primary amine BP (156°C) |
| Solubility | Soluble in DCM, MeOH, THF, Water (pH < 7) | Forms salts readily with HCl/TFA |
| LogP | ~0.5 (Predicted) | Amphiphilic character |
Mechanistic Pathway (Route A)
Understanding the mechanism allows for troubleshooting. If yields are low, moisture likely hydrolyzed the imine back to the aldehyde before reduction.
Figure 2: Mechanistic flow of the Reductive Amination pathway.
Safety & Handling (E-E-A-T)
-
Sodium Triacetoxyborohydride (STAB): While milder than NaBH₄, it releases acetic acid upon reaction. Ensure adequate ventilation.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water. Use only in dry solvents under inert gas. A Class D fire extinguisher must be accessible.
-
Amine Handling: Secondary amines can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry , 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews , 27, 395–404. Link
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride reductions).
Sources
An In-depth Technical Guide to Ethyl(oxolan-3-ylmethyl)amine: Properties, Synthesis, and Applications
Introduction
Ethyl(oxolan-3-ylmethyl)amine, a secondary amine featuring a tetrahydrofuran (THF) moiety, represents a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. The incorporation of the oxolane (tetrahydrofuran) ring introduces unique stereochemical and solubility characteristics, while the secondary amine provides a key site for further functionalization. This guide offers a comprehensive overview of the predicted chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its potential applications for researchers, scientists, and drug development professionals.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from the known properties of its constituent functional groups and closely related molecules.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₇H₁₅NO | --- |
| Molecular Weight | 129.20 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Similar to other short-chain alkyl amines. |
| Boiling Point | 160-180 °C | Higher than ethylamine (17°C) due to increased molecular weight and the presence of the THF ring. |
| Solubility | Miscible with water and common organic solvents (e.g., ethanol, diethyl ether) | The amine and ether functionalities are expected to confer good solubility in polar solvents.[1][2] |
| pKa of Conjugate Acid | 10.5 - 11.0 | In line with typical secondary alkyl amines. The pKa of the conjugate acid of ethylamine is approximately 10.8.[2] |
| Density | ~0.95 g/cm³ | Based on the density of related tetrahydrofuran derivatives. |
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.
The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl and oxolan-3-ylmethyl groups. The chemical shifts are estimated based on typical values for similar fragments.
-
Ethyl Group:
-
A triplet at approximately 1.1 ppm (3H), corresponding to the methyl protons (-CH₃).
-
A quartet at approximately 2.6 ppm (2H), corresponding to the methylene protons (-CH₂-N).
-
-
Oxolan-3-ylmethyl Group:
-
Multiplets in the range of 1.8-2.2 ppm and 3.5-3.9 ppm (7H total), corresponding to the protons on the tetrahydrofuran ring and the methylene bridge.
-
-
Amine Proton:
-
A broad singlet between 1.0-3.0 ppm (1H), corresponding to the N-H proton. The chemical shift and appearance of this peak can vary significantly with solvent and concentration.
-
The carbon NMR spectrum will provide further confirmation of the molecular structure.
-
Ethyl Group:
-
A peak around 15 ppm for the methyl carbon (-CH₃).
-
A peak around 45 ppm for the methylene carbon (-CH₂-N).
-
-
Oxolan-3-ylmethyl Group:
-
Peaks in the range of 25-40 ppm and 65-75 ppm, corresponding to the carbons of the tetrahydrofuran ring and the methylene bridge.
-
The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.
-
N-H Stretch: A weak to moderate, broad absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region.
-
N-H Bend: An absorption band around 1590-1650 cm⁻¹.
-
C-N Stretch: A peak in the 1020-1250 cm⁻¹ range.
-
C-O-C Stretch: A strong, characteristic absorption band for the ether linkage around 1070-1150 cm⁻¹.
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 129. Subsequent fragmentation would likely involve the loss of the ethyl group or cleavage of the tetrahydrofuran ring.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available precursors.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of (Oxolan-3-yl)methanamine (Precursor)
A reliable method for the synthesis of the precursor, (oxolan-3-yl)methanamine, involves the catalytic hydrogenation of 3-cyanooxolane.
Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve 3-cyanooxolane (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (oxolan-3-yl)methanamine can be purified by distillation.
Step 2: Synthesis of this compound via Reductive Amination
The final product is synthesized through the reductive amination of (oxolan-3-yl)methanamine with acetaldehyde.
Protocol:
-
Reaction Setup: Dissolve (oxolan-3-yl)methanamine (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Imine Formation: Cool the solution in an ice bath and slowly add acetaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture again in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Alternatively, catalytic hydrogenation over palladium on carbon can be employed.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Chemical Reactivity
This compound is expected to exhibit reactivity typical of a secondary amine. The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.
-
Basicity: It will readily react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: It can participate in a variety of nucleophilic substitution and addition reactions. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Potential Applications in Drug Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
Scaffold for Biologically Active Molecules: The tetrahydrofuran ring is a common feature in many natural products and FDA-approved drugs, often contributing to improved pharmacokinetic properties.[3][4]
-
Modulation of Physicochemical Properties: The introduction of the ethylamino-methyl-tetrahydrofuran moiety can be used to modulate the solubility, lipophilicity, and basicity of a parent molecule, which are critical parameters in drug design.
-
Building Block for Combinatorial Chemistry: As a secondary amine, it serves as a valuable building block for the synthesis of compound libraries for high-throughput screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its handling precautions can be inferred from related compounds like ethylamine and other secondary amines.[5][6]
-
Hazards: Expected to be corrosive and flammable. May cause skin and eye irritation or burns. Harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a promising chemical entity with a range of potential applications, particularly in the field of drug discovery. This technical guide provides a comprehensive, albeit predictive, overview of its chemical properties, along with robust and detailed protocols for its synthesis and characterization. By leveraging the information and methodologies presented herein, researchers can effectively synthesize, purify, and characterize this compound, paving the way for its exploration in the development of novel therapeutics.
References
-
Safrole. Ethylamine Properties, Reactions, and Applications. [Link]
-
Wikipedia. Ethylamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3365553, Oxolan-3-amine. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Semantic Scholar. The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]
Sources
- 1. safrole.com [safrole.com]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
A Guide to Determining the Thermochemical Profile of Ethyl(oxolan-3-ylmethyl)amine for Pharmaceutical Research
Introduction: The Thermodynamic Imperative in Drug Discovery
In the landscape of modern drug discovery, a candidate molecule's journey from initial hit to viable lead is governed by a complex interplay of factors. While structural compatibility with the target is paramount, the underlying thermodynamic forces that dictate binding affinity, solubility, and stability are equally critical. A comprehensive thermodynamic profile, encompassing properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), provides invaluable insights that guide the optimization process.[1][2] Understanding these properties allows researchers to build more predictive models of a drug's behavior, from its fundamental stability to the energetic drivers of its interaction with a biological target.[3]
This guide focuses on Ethyl(oxolan-3-ylmethyl)amine (also known as N-ethyltetrahydrofurfurylamine), a heterocyclic amine scaffold of interest in medicinal chemistry. A thorough review of publicly available databases reveals a conspicuous absence of experimental thermochemical data for this specific molecule. This data gap is a common challenge for researchers working with novel chemical entities.
Therefore, this document serves as a comprehensive technical guide outlining the established experimental and computational methodologies for determining the essential thermochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale to ensure data integrity and applicability.
Molecular Structure of this compound
-
Molecular Formula: C₇H₁₅NO
-
SMILES: CCNC[C@H]1CCOC1
-
Structure:
Part 1: Experimental Determination of Thermochemical Properties
When no prior data exists, direct empirical measurement is the gold standard for establishing a compound's thermochemical properties. Calorimetry, the science of measuring heat flow, is the primary tool for this purpose.[4]
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5] While direct measurement of this formation reaction is often impractical, it can be precisely calculated from the enthalpy of combustion (ΔcH°) using Hess's Law.[6] The most robust technique for this measurement is oxygen bomb calorimetry.[7]
The process hinges on the complete combustion of the sample in a high-pressure oxygen environment. The heat released by this exothermic reaction is absorbed by the calorimeter, allowing for a precise calculation of the energy change.[8]
Workflow for Bomb Calorimetry
Caption: Experimental workflow for determining enthalpy of formation.
Detailed Experimental Protocol:
-
System Calibration: The heat capacity of the calorimeter (C_cal) must first be determined. This is achieved by combusting a certified standard reference material, such as benzoic acid, for which the enthalpy of combustion is known with high accuracy.
-
Sample Preparation: A precise mass (typically 0.5-1.5 g) of liquid this compound is weighed into a quartz or platinum crucible. A small piece of cotton fuse of known mass and heat of combustion is used to ensure ignition.
-
Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is carefully arranged to be in contact with the fuse. The bomb is then sealed and purged of air before being filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium while the water is stirred continuously.[9]
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the wire.[7] The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of ΔfH°:
-
The total heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity.
-
This value is corrected for the heat contributed by the ignition wire and the cotton fuse.
-
The enthalpy of combustion (ΔcH°) of the sample is then determined on a per-mole basis.
-
The standard enthalpy of formation (ΔfH°) is calculated using the balanced combustion reaction and Hess's Law:
-
C₇H₁₅NO(l) + 10.25 O₂(g) → 7 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g)
-
ΔcH° = [7 * ΔfH°(CO₂) + 7.5 * ΔfH°(H₂O)] - [ΔfH°(C₇H₁₅NO) + 10.25 * ΔfH°(O₂)]
-
Since ΔfH° for an element in its standard state (O₂) is zero, the equation can be rearranged to solve for the enthalpy of formation of the amine.[10]
-
-
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for understanding how a molecule's enthalpy and entropy change with temperature. Differential Scanning Calorimetry (DSC) is a highly effective technique for measuring the Cp of liquids and solids.[11]
The DSC instrument measures the difference in heat flow between a pan containing the sample and an empty reference pan as they are subjected to a controlled temperature program.[12]
Detailed Experimental Protocol (Three-Step Method):
-
Baseline Run: An empty, hermetically sealed aluminum pan is placed on the sample sensor, and another empty, sealed pan is placed on the reference sensor. A temperature program (e.g., heating at 10 °C/min across the desired temperature range) is run to obtain a baseline heat flow curve.
-
Standard Run: A sapphire disk, a standard material with a precisely known heat capacity, is placed in the sample pan, and the same temperature program is run.
-
Sample Run: The sapphire disk is replaced with a precisely weighed sample (typically 5-15 mg) of this compound in a new hermetically sealed pan.[13] The temperature program is run for a third time.
-
Calculation of Cp: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:
Cp,sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp,sapphire
Where 'DSC' refers to the heat flow signal at temperature T for the respective run. This procedure provides a highly accurate, temperature-dependent profile of the material's heat capacity.
Part 2: Computational Prediction of Thermochemical Properties
When experimental determination is not feasible due to material scarcity, cost, or safety concerns, ab initio quantum chemical calculations provide a powerful and reliable alternative for predicting thermochemical data.[14] High-accuracy composite methods and Density Functional Theory (DFT) are the workhorses of modern computational thermochemistry.
Workflow for Computational Thermochemistry
Caption: Computational workflow for predicting thermochemical data.
Methodology and Rationale:
-
Selection of Theoretical Method: The choice of method is a balance between accuracy and computational cost.
-
High-Accuracy Methods (e.g., G3, G4): These are multi-step composite methods that approximate very high-level calculations. They are known to predict ΔfH° with "chemical accuracy" (typically within ± 1-2 kcal/mol).[15][16] They are ideal for smaller molecules.
-
Density Functional Theory (DFT): Methods like B3LYP or ωB97X-D, paired with a suitable basis set (e.g., 6-311+G(d,p)), offer excellent accuracy for a fraction of the cost of composite methods, making them suitable for larger molecules.[17][18]
-
-
Geometry Optimization: The first step is to find the most stable 3D arrangement of the atoms (the global minimum on the potential energy surface). This is crucial as all subsequent calculations depend on the correct molecular structure.
-
Frequency Calculation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the vibrational frequencies of all molecular motions. These frequencies are the foundation for calculating the vibrational contributions to enthalpy, entropy, and heat capacity using statistical mechanics.
-
Derivation of Thermochemical Properties:
-
Enthalpy (H°): The calculated total energy is combined with the zero-point vibrational energy and thermal corrections (from vibrational, rotational, and translational motions) to yield the standard enthalpy.
-
Standard Enthalpy of Formation (ΔfH°): This is not a direct output. It is calculated by using the computed absolute enthalpy in a balanced theoretical reaction (an isodesmic or atomization reaction) where the ΔfH° of all other species is known accurately.[6]
-
Entropy (S°) and Heat Capacity (Cp): These values are directly calculated from the vibrational, rotational, and translational partition functions, which are determined during the frequency analysis.[17]
-
Part 3: Alternative Estimation Methods - Group Additivity
For rapid, albeit less accurate, estimations, the Group Additivity (GA) method can be employed. This empirical approach, pioneered by Benson, estimates the thermochemical properties of a molecule by summing the contributions of its constituent functional groups.[19] Each group's contribution (Group Additivity Value, or GAV) is derived from a large database of experimental data for well-characterized molecules.[20][21]
For this compound, one would dissect the molecule into groups such as:
-
C-(H)₃(C)
-
C-(N)(C)(H)₂
-
N-(C)₂(H)
-
C-(O)(C)(H)
-
O-(C)₂
-
And appropriate ring strain corrections for the tetrahydrofuran ring.
While powerful for initial screening, this method's accuracy depends heavily on the availability of GAVs for the specific groups and their local chemical environments within the database.[22]
Part 4: Application in Drug Development - The Role of Binding Thermodynamics
The ultimate goal of determining a compound's thermochemical properties is to inform its development as a drug. One of the most direct applications is in understanding the thermodynamics of ligand-target binding .[1][23] The Gibbs free energy of binding (ΔG), which determines binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[24]
-
Enthalpically-driven binding is often associated with strong, specific interactions like hydrogen bonds and salt bridges.
-
Entropically-driven binding is typically dominated by the hydrophobic effect and the release of ordered water molecules from the binding site.
A comprehensive understanding of a compound's intrinsic stability and conformational preferences (related to its ΔfH° and S°) helps rationalize its binding profile. Techniques like Isothermal Titration Calorimetry (ITC) directly measure the ΔH and ΔS of binding, providing a complete thermodynamic signature of the interaction.[25] This data, when combined with the fundamental thermochemistry of the ligand itself, allows medicinal chemists to make more rational, energy-based decisions to optimize lead compounds for both potency and selectivity.[26][27]
Illustrative Thermochemical Data of Related Amines
As experimental and computational data for this compound are not available in standard databases, the following table provides reference data for simpler, related aliphatic amines to illustrate the target properties.
| Property | Methylamine (CH₃NH₂) | Ethylamine (CH₃CH₂NH₂) | Units | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°) | -23.5 | -57.7 | kJ/mol | [28][29] |
| Standard Molar Entropy (Gas, S°) | 243.4 | 283.5 | J/mol·K | [28][29] |
| Heat Capacity (Gas, Cp at 298.15 K) | 50.0 | 70.1 | J/mol·K | [28][29] |
References
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Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. (2017, September 23). YouTube. Retrieved from [Link]
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Enthalpy of formation (video). Khan Academy. Retrieved from [Link]
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Standard enthalpy of formation. Wikipedia. Retrieved from [Link]
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1-(Oxolan-3-yl)ethan-1-amine. PubChem. Retrieved from [Link]
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Oxolan-3-amine. PubChem. Retrieved from [Link]
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Ethyl(methyl)(oxiran-2-ylmethyl)amine. PubChem. Retrieved from [Link]
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Rogers, D. W., & Zavitsas, A. A. (2003). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[5]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 107(40), 8379–8382.
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Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. Retrieved from [Link]
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DFT Study on Thermodynamic Parameters of CO2 Absorption into Aqueous Solution of Aliphatic Amines. ResearchGate. Retrieved from [Link]
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Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]
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Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
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Importance of Thermodynamics in Drug Designing. Retrieved from [Link]
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Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Retrieved from [Link]
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Methylamine. NIST WebBook. Retrieved from [Link]
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Gaussian-3 theory using scaled energies. ResearchGate. Retrieved from [Link]
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Ethylmethylamine. Wikipedia. Retrieved from [Link]
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Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. Retrieved from [Link]
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ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]
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Murray, C. W., & Verdonk, M. L. (2011). Thermodynamics of Ligand Binding and Efficiency. PMC. Retrieved from [Link]
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Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group. Retrieved from [Link]
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Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013, September 14). YouTube. Retrieved from [Link]
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Differential scanning calorimetry. Wikipedia. Retrieved from [Link]
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Thermodynamic Studies for Drug Design and Screening. ResearchGate. Retrieved from [Link]
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Ethylamine. NIST WebBook. Retrieved from [Link]
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[(4-methylphenyl)methyl]amine. ChemBK. Retrieved from [Link][(4-methylphenyl)methyl]amine
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Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon. NIST. Retrieved from [Link]
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DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate. Retrieved from [Link]
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Enthalpy of Formation. Chemistry LibreTexts. Retrieved from [Link]
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Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules. PMC. Retrieved from [Link]
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Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. Retrieved from [Link]
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Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. arXiv. Retrieved from [Link]
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Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library. Retrieved from [Link]
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Enthalpies of Formation - Chemsitry Tutorial. (2011, November 30). YouTube. Retrieved from [Link]
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Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews. Retrieved from [Link]
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Thermodynamics of Ligand Binding. ResearchGate. Retrieved from [Link]
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Python Group Additivity (pGrAdd) software for estimating species thermochemical properties. OSTI.gov. Retrieved from [Link]
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Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. ResearchGate. Retrieved from [Link]
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Using Bomb Calorimetry to Investigate Intestinal Energy Harvest in Anorexia Nervosa: Preliminary Findings on Stool Calorie Loss. PubMed. Retrieved from [Link]
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Binding Thermodynamics. Chiral Photochemical Scissors Targeting Proteins. Retrieved from [Link]
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Ethyl(oxolan-3-ylmethyl)amine mechanism of action
Technical Monograph: Ethyl(oxolan-3-ylmethyl)amine Role: Medicinal Chemistry Synthon & Pharmacophoric Scaffold CAS: 165253-30-5[1]
Part 1: Executive Summary & Core Identity
This compound (systematically N-ethyl-1-(tetrahydrofuran-3-yl)methanamine ) is a secondary amine building block used extensively in modern drug discovery. It is not a standalone marketed pharmaceutical but a critical synthon —a structural unit introduced into larger drug molecules to modulate solubility, basicity, and receptor binding affinity.
Its "Mechanism of Action" is therefore defined by two distinct modalities:
-
Chemical Mechanism: Its reactivity profile as a nucleophile in the synthesis of complex heterocycles.[2]
-
Pharmacophoric Mechanism: The specific biological interactions it confers when incorporated into active pharmaceutical ingredients (APIs), particularly in kinase inhibitors , histamine H3 antagonists , and neonicotinoid analogs .
| Key Property | Data |
| CAS Number | 165253-30-5 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| LogP (Predicted) | ~0.4 (Lipophilic yet water-soluble) |
| pKa (Conjugate Acid) | ~9.8 (Predominantly ionized at pH 7.4) |
| Primary Role | Nucleophilic Building Block / Bioisostere |
Part 2: The Pharmacophoric Mechanism of Action
When this moiety is embedded into a drug candidate, it functions via a specific set of molecular interactions known as the "THF-Amine Effect." This mechanism explains why medicinal chemists select this specific scaffold over simpler analogs like N-ethyl-cyclopentylmethanamine.
The Ether Oxygen Anchor (Hydrogen Bond Acceptance)
Unlike a cyclopentane ring, the oxolane (tetrahydrofuran) ring contains an ether oxygen at the 3-position relative to the amine attachment.
-
Mechanism: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA) .
-
Biological Impact: This allows the drug to interact with specific serine or threonine residues in a receptor pocket (e.g., the hinge region of a kinase or the orthosteric site of a GPCR).
-
Solubility Modulation: The oxygen atom lowers the ClogP (lipophilicity) compared to a carbocycle, improving the drug's aqueous solubility and bioavailability without requiring polar surface groups that might hinder membrane permeability.
Conformational Steering (The Envelope Pucker)
The oxolane ring is not planar; it exists in a dynamic equilibrium of "envelope" and "twist" conformations.
-
Mechanism: The 3-substituted amine side chain acts as a pseudo-equatorial substituent.
-
Causality: This steric constraint orients the N-ethyl group into a precise vector, reducing the entropic penalty of binding. It "pre-organizes" the molecule to fit into a receptor cleft more effectively than a flexible linear chain.
Cationic Interaction (The Protonated Amine)
At physiological pH (7.4), the secondary amine (pKa ~9.8) is protonated (
-
Mechanism: It forms a salt bridge (ionic interaction) with anionic residues (Aspartate or Glutamate) deep within receptor binding pockets.
-
Specificity: The N-ethyl group adds a small "hydrophobic cap" that shields the salt bridge from solvation, strengthening the ionic bond via the hydrophobic effect.
Part 3: Chemical Mechanism & Synthetic Utility[2]
As a reagent, this compound acts as a nucleophile .[2] Its utility is driven by the steric balance of the secondary amine, which allows for mono-alkylation or acylation without the over-reaction issues common with primary amines.
Core Reactivity Profile
-
Reductive Amination: Reacts with ketones/aldehydes to form tertiary amines.
-
Nucleophilic Aromatic Substitution (SnAr): Displaces halides on heteroaromatic cores (e.g., chloropyrimidines) to synthesize kinase inhibitors.
-
Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides.
Visualization: Synthetic & Pharmacophoric Pathway
Caption: Synthesis of the synthon and its subsequent integration into a drug candidate to facilitate receptor binding via ionic and hydrogen bonding interactions.
Part 4: Experimental Protocols
Disclaimer: These protocols are for research use only. All procedures must be conducted in a fume hood with appropriate PPE.
Protocol A: Synthesis of this compound
Rationale: This reductive amination sequence avoids over-alkylation and ensures high purity.
-
Reagents:
-
Tetrahydrofuran-3-carbaldehyde (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
Dissolve Tetrahydrofuran-3-carbaldehyde in anhydrous DCM under Nitrogen atmosphere.
-
Add Ethylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation.
-
Add STAB portion-wise over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distillation or Column Chromatography (DCM:MeOH:NH₄OH gradient) is required to remove unreacted aldehyde.
-
Protocol B: Quality Control (Self-Validating System)
Trustworthiness Check: How do you verify the structure?
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplet for the ethyl methyl group (~1.1 ppm) and the multiplet for the THF ring protons (1.6–3.9 ppm). The absence of an aldehyde peak (~9.8 ppm) confirms reaction completion.
-
LC-MS: A single peak with [M+H]⁺ = 130.2 confirms the molecular weight.
Part 5: Applications in Drug Design
This specific amine is often used as a bioisostere for:
-
N-Ethyl-piperidine: The THF ring reduces basicity and lipophilicity, potentially reducing hERG channel inhibition (cardiotoxicity).
-
N-Ethyl-pyrrolidine: The THF ring adds an H-bond acceptor, improving solubility.
Target Classes:
-
Histamine H3 Receptor Antagonists: The basic amine interacts with the conserved Aspartate residue in the GPCR transmembrane region.
-
GlyT1 Inhibitors: Used as a side chain to modulate the pharmacokinetic profile of sarcosine-based inhibitors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]
-
Accela Chem (2024). Product Data Sheet: this compound (CAS 165253-30-5).[1] Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for THF bioisosterism). Retrieved from [Link]
Sources
Potential research areas for Ethyl(oxolan-3-ylmethyl)amine
Technical Guide: Ethyl(oxolan-3-ylmethyl)amine CAS: 165253-30-5 | Formula: C₇H₁₅NO | M.W.: 129.20 g/mol [1][2][3][4]
Abstract
This compound (also known as N-ethyl-1-(tetrahydrofuran-3-yl)methanamine) represents a strategic heterocyclic building block at the intersection of agrochemical innovation and fragment-based drug discovery (FBDD).[1] Structurally, it combines the lipophilic modulation of an N-ethyl handle with the metabolic and physicochemical benefits of a tetrahydrofuran (THF) ring.[1]
This guide outlines the critical research vectors for this molecule, moving beyond its role as a mere catalog intermediate to its potential as a scaffold for next-generation neonicotinoids and kinase inhibitors.[1]
Chemical Profile & Physicochemical Logic
The molecule consists of a secondary amine tethered to a saturated oxygen heterocycle.[1] Its utility stems from its ability to bridge the gap between high-polarity primary amines and bulkier, lipophilic tertiary amines.[1]
| Property | Value (Predicted) | Significance in Research |
| LogP | ~0.5 – 0.9 | Ideal for CNS penetration and systemic distribution in plants (xylem mobility).[1] |
| pKa | ~9.5 – 10.0 | Exists predominantly as a cation at physiological pH, aiding solubility.[1] |
| H-Bond Donors | 1 (NH) | Critical for active site recognition (e.g., H-bonding to backbone carbonyls).[1] |
| H-Bond Acceptors | 2 (O, N) | The ether oxygen acts as a weak acceptor, modulating water solubility without high metabolic cost.[1] |
| Chirality | 1 Center (C3) | The 3-position is chiral.[1] Enantiomers (R/S) likely exhibit distinct biological activities. |
Structural Visualization
Figure 1: Structural decomposition highlighting the functional roles of each moiety.[1]
Core Research Area: Agrochemicals (Next-Gen Neonicotinoids)
The most immediate application of this compound lies in the structural evolution of neonicotinoid insecticides.[1]
-
The "Hybrid" Hypothesis:
-
Dinotefuran utilizes a (tetrahydrofuran-3-yl)methyl group.
-
Nitenpyram utilizes an N-ethyl group.[5]
-
Research Opportunity: This molecule allows for the synthesis of "Hybrid" analogs that combine the THF scaffold of Dinotefuran with the N-ethyl tail of Nitenpyram.[1] This modification could alter the binding affinity to insect nicotinic acetylcholine receptors (nAChRs) or modify the metabolic stability (half-life) in soil and crops.[1]
-
-
Toxicology Modulation:
-
A critical research avenue is investigating if the N-ethyl substitution reduces toxicity to non-target organisms (e.g., pollinators like Apis mellifera) compared to the N-methyl parent compounds, while maintaining efficacy against hemipteran pests.[1]
-
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) logic for evolving Dinotefuran-class insecticides.[1]
Core Research Area: Medicinal Chemistry
In pharmaceutical research, this molecule serves as a versatile amine building block for Fragment-Based Drug Discovery (FBDD).[1]
-
Bioisosterism (THF vs. Cyclopentane):
-
Kinase Inhibitor Linkers:
-
Chiral Resolution:
Experimental Synthesis Protocols
For researchers needing to synthesize or derivatize this building block, two primary routes are validated by general amine chemistry standards.[1]
Route A: Reductive Amination (Preferred for Scale)
This route avoids the use of unstable alkyl halides and proceeds under mild conditions.[1]
-
Reagents: Tetrahydrofuran-3-carboxaldehyde, Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid.[1]
-
Protocol:
-
Dissolve tetrahydrofuran-3-carboxaldehyde (1.0 eq) in DCM.
-
Add Ethylamine (1.2 eq) and stir for 30 min to form the imine/hemiaminal.
-
Add STAB (1.5 eq) and catalytic Acetic Acid.[1]
-
Stir at RT for 12–16 hours.[1]
-
Quench: Saturated NaHCO₃.
-
Purification: Acid-base extraction followed by silica chromatography (MeOH/DCM gradient).[1]
-
Route B: Nucleophilic Substitution
Useful if the aldehyde is unavailable, but prone to over-alkylation.[1]
-
Reagents: 3-(Bromomethyl)tetrahydrofuran, Ethylamine (excess), K₂CO₃, Acetonitrile.[1]
-
Protocol:
Synthesis & Application Workflow
Figure 3: Operational workflow from synthesis to application.
References
-
Kiriyama, K., & Nishimura, K. (2002).[6] Structural effects of dinotefuran and analogues in insecticidal and neural activities. Pest Management Science. Link[1]
-
Wakita, T., et al. (2003).[6] Discovery and Development of Dinotefuran, a Novel Furanicotinyl Insecticide. Journal of Pesticide Science. Link[1]
-
PubChem Compound Summary. (2025). This compound (CAS 165253-30-5).[1][2][7] National Center for Biotechnology Information.[1] Link[1]
-
Shao, X., et al. (2013). Recent Advances in the Discovery of Neonicotinoid Insecticides. Current Topics in Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
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An In-Depth Technical Guide to the Chiral Properties of Ethyl(oxolan-3-ylmethyl)amine
Abstract: The chirality of active pharmaceutical ingredients (APIs) is a critical attribute that profoundly influences their pharmacological and toxicological profiles. Saturated heterocyclic scaffolds, such as the oxolane (tetrahydrofuran) ring, are increasingly prevalent in modern drug discovery. This guide provides a comprehensive technical overview of the chiral properties of Ethyl(oxolan-3-ylmethyl)amine, a representative substituted oxolane. We present a logical workflow encompassing the synthesis of the racemic compound, detailed protocols for its enantiomeric separation via High-Performance Liquid Chromatography (HPLC), and methodologies for the definitive determination of absolute configuration. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.
Introduction: The Imperative of Chirality in Drug Development
A significant portion of modern pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis, separation, and analysis of single enantiomers are of paramount importance in the development of safer and more effective drugs.[1]
The tetrahydrofuran (THF) or oxolane ring is a privileged scaffold in medicinal chemistry due to its favorable properties, including chemical stability, the ability to form hydrogen bonds, and its capacity to impart rigidity to a molecule's structure, which can enhance binding to biological targets.[2][3] Consequently, chiral centers on or adjacent to the oxolane ring, as seen in this compound, create a critical need for robust stereochemical control and analysis. This guide establishes a foundational framework for addressing these challenges.
Synthesis of Racemic this compound
The initial step in any chiral resolution process is the acquisition of the racemic mixture. A reliable and scalable synthesis is crucial. A common and effective strategy for preparing the target compound is through a two-step sequence involving the formation of the core amine followed by N-alkylation.
A plausible route begins with the catalytic hydrogenation of 3-cyanotetrahydrofuran to yield 3-(aminomethyl)tetrahydrofuran.[4] This intermediate is a primary amine that can then be selectively ethylated. Reductive amination, a cornerstone of amine synthesis, is the method of choice for this transformation. Reacting 3-(aminomethyl)tetrahydrofuran with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride provides a clean and efficient route to the desired racemic secondary amine, this compound.
Expert Insight: The choice of sodium triacetoxyborohydride is deliberate. It is a milder and more selective reducing agent than alternatives like sodium cyanoborohydride, and the reaction can be performed as a one-pot procedure without the need to isolate the intermediate imine, simplifying the workflow and often improving yields.
Enantiomeric Resolution by Chiral HPLC
Once the racemic mixture is synthesized, the primary challenge is to separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both analytical and preparative-scale enantioseparations.[5][6]
Principle of Chiral Recognition
Chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase.[5] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and effective for separating a broad range of compounds, including primary and secondary amines.[7][8]
Experimental Workflow for Chiral Method Development
The development of a successful chiral separation method is a systematic process. The diagram below outlines a typical workflow.
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Methodological & Application
Ethyl(oxolan-3-ylmethyl)amine: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Introduction: Unlocking New Chemical Space with a Saturated Heterocyclic Amine
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical properties and biological activity is perpetual. Saturated heterocycles are increasingly sought-after building blocks due to their ability to introduce three-dimensionality, improve metabolic stability, and fine-tune solubility and lipophilicity.[1][2] Among these, the tetrahydrofuran motif is a privileged structure found in a multitude of natural products and pharmaceuticals. This guide focuses on Ethyl(oxolan-3-ylmethyl)amine , a secondary amine that combines the advantageous features of the oxolane ring with a reactive ethylamino moiety, positioning it as a valuable building block for the construction of diverse and complex molecular architectures.
The parent primary amine, (tetrahydrofuran-3-yl)methanamine, is a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinoteturan, highlighting the significance of this scaffold in bioactive molecules.[3][4] The introduction of an ethyl group on the nitrogen atom provides a handle for further functionalization while modulating the steric and electronic properties of the amine, offering a distinct advantage in the exploration of new chemical space. This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile building block in organic synthesis, particularly in the context of creating libraries of novel compounds for drug discovery programs.
Synthesis of this compound: A Practical Approach via Reductive Amination
The most direct and industrially scalable approach to this compound is through the reductive amination of tetrahydrofuran-3-carbaldehyde with ethylamine. This method is well-documented for the synthesis of the parent primary amine using ammonia and can be readily adapted.[3][5]
Reaction Principle:
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[6][7][8] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine. This intermediate is then reduced in situ by a suitable reducing agent to afford the corresponding amine.
The synthesis of this compound can be efficiently achieved by reacting tetrahydrofuran-3-carbaldehyde with ethylamine in the presence of a reducing agent such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or a hydride-based reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[6]
Detailed Synthetic Protocol: Reductive Amination of Tetrahydrofuran-3-carbaldehyde
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Tetrahydrofuran-3-carbaldehyde | 86935-73-1 | 100.12 | 10.0 g | 0.1 |
| Ethylamine (70% in water) | 75-04-7 | 45.08 | 7.7 g (11.0 mL) | 0.12 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 25.4 g | 0.12 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-carbaldehyde (10.0 g, 0.1 mol) and dichloromethane (200 mL).
-
Stir the solution at room temperature and add ethylamine (70% in water, 11.0 mL, 0.12 mol).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a separate beaker, carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 15 minutes. Caution: The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a colorless to pale yellow oil.
Expected Yield: 75-85%
Application in Organic Synthesis: A Gateway to Novel Amide Libraries
This compound serves as an excellent nucleophile in a variety of chemical transformations. Its secondary amine functionality makes it an ideal building block for the synthesis of amides, which are prevalent motifs in pharmaceuticals and other biologically active compounds.[9][10][11][12] The following protocol outlines a general procedure for the synthesis of a diverse amide library for biological screening.
Workflow for Amide Library Synthesis:
Caption: General workflow for amide library synthesis.
General Protocol for Amide Synthesis:
This protocol describes a general method for the coupling of this compound with a carboxylic acid.
Materials:
| Reagent/Solvent | Example CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | N/A | 129.20 | 1.0 |
| Carboxylic Acid (R-COOH) | Varies | Varies | 1.1 |
| HATU (Coupling Agent) | 148893-10-1 | 380.23 | 1.2 |
| DIPEA (Base) | 7087-68-5 | 129.24 | 2.0 |
| DMF (Solvent) | 68-12-2 | 73.09 | - |
Procedure:
-
To a solution of the carboxylic acid (1.1 mmol) in DMF (5 mL) in a reaction vial, add HATU (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
This protocol can be adapted for parallel synthesis to rapidly generate a library of amides for structure-activity relationship (SAR) studies.
Physicochemical Properties and Predicted Reactivity
The presence of the tetrahydrofuran ring and the secondary amine functionality dictates the physicochemical properties and reactivity of this compound.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | Estimated 170-180 °C |
| pKa (Conjugate Acid) | Estimated 10.5 - 11.0 |
| Lipophilicity (cLogP) | Estimated 1.0 - 1.5 |
The basic nature of the secondary amine allows it to readily participate in a wide range of reactions, including:
-
Acylation: Formation of amides, sulfonamides, and ureas.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes and ketones to form tertiary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The oxolane ring is generally stable under many reaction conditions but can be susceptible to ring-opening under strong acidic conditions.
Conclusion and Future Outlook
This compound represents a readily accessible and highly versatile building block for organic synthesis. Its unique combination of a saturated heterocyclic core and a reactive secondary amine functionality makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The straightforward synthesis via reductive amination and its utility in the construction of amide libraries underscore its value in modern drug discovery programs. As the demand for novel, three-dimensional molecular scaffolds continues to grow, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics and functional materials.
References
- CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google P
-
Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Patsnap Eureka. (URL: [Link])
- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google P
- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P
-
Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives - PubMed. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
-
oxolan-3-ylmethylamine - ChemBK. (URL: [Link])
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (URL: [Link])
-
Synthesis of some amide derivatives and their biological activity - ResearchGate. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
The synthesis and antifungal activity of N-alkylated analogs of echinocandin B - PubMed. (URL: [Link])
-
Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed. (URL: [Link])
-
Synthesis and biological importance of amide analogues - Pulsus Group. (URL: [Link])
-
Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC. (URL: [Link])
- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P
-
BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant - Green Chemistry (RSC Publishing). (URL: [Link])
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (URL: [Link])
- Synthesis, Characterization and Biological Activity Studies on Amide Deriv
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
- US20070112218A1 - Method for producing a ethylamine - Google P
-
Direct Brønsted Acid Catalyzed Reductive Amination - ChemRxiv. (URL: [Link])
Sources
- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 2. CN101062901A - Preparation method of methyl ethylamine - Google Patents [patents.google.com]
- 3. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pulsus.com [pulsus.com]
Using Ethyl(oxolan-3-ylmethyl)amine in medicinal chemistry
Application Note: Strategic Utilization of Ethyl(oxolan-3-ylmethyl)amine in Medicinal Chemistry
Executive Summary
This compound (also known as
Strategic Application & Rationale
Physicochemical Modulation
The oxolane (tetrahydrofuran) ring acts as a polar bioisostere to the carbocyclic cyclopentane. The inclusion of the ether oxygen introduces a dipole (approx. 2.03 D) and a hydrogen bond acceptor without introducing a donor, which is often crucial for membrane permeability.
Table 1: Comparative Physicochemical Profile (Fragment Level)
| Feature | Cyclopentyl-methylamine | This compound | Pyrrolidinyl-methylamine |
| Character | Lipophilic / Hydrophobic | Amphiphilic / Polar | Basic / Ionizable |
| LogP Effect | High (Increases) | Moderate (Balances) | Low (Decreases) |
| H-Bonding | None | Acceptor (Ether O) | Donor/Acceptor (NH) |
| Metabolic Risk | Low | Moderate ( | High (N-oxidation/dealkylation) |
| Solubility | Poor | Good | Excellent |
Decision Logic for Selection
Use the following decision tree to determine when to deploy this compound versus its analogs.
Figure 1: Decision matrix for selecting tetrahydrofuran-based amine building blocks based on physicochemical requirements.
Experimental Protocols
The secondary amine nature of this compound, combined with the steric bulk of the ethyl group and the branching at the
Protocol A: High-Efficiency Amide Coupling
Application: Attaching the amine to a carboxylic acid core (e.g., for Peptidomimetics or Kinase Inhibitors).
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
HATU (1.5 equiv) – Preferred over EDC due to faster kinetics with hindered amines.
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Activation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.5 equiv). Dissolve in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.
-
Amine Addition: Add this compound (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Troubleshooting: If LCMS shows incomplete conversion after 4 hours, elevate temperature to 50°C. The steric hindrance of the
-ethyl group can slow nucleophilic attack.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(x2), water (x1), and brine (x1). Dry over MgSO .
Protocol B: Nucleophilic Aromatic Substitution ( Ar)
Application: Installing the amine onto electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyrazines).
Reagents:
-
Heteroaryl Chloride/Fluoride (1.0 equiv)
-
This compound (1.5 equiv)
-
Cs
CO (2.0 equiv) or DIPEA (3.0 equiv) -
DMSO or NMP (Polar aprotic solvents are critical)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Heteroaryl Halide in DMSO (0.2 M).
-
Reagent Addition: Add this compound (1.5 equiv) and Cs
CO (2.0 equiv). -
Thermal Cycle: Heat to 80–100°C for 2–12 hours.
-
Critical Control: Monitor by LCMS. Secondary amines are less nucleophilic than primary amines; if the aryl halide is not highly activated, higher temperatures (120°C) or microwave irradiation (140°C, 30 min) may be required.
-
-
Workup: Pour reaction mixture into water to precipitate the product (if solid) or extract with DCM.
Workflow Visualization
The following diagram illustrates the standard operational workflow for synthesizing a library utilizing this building block via Amide Coupling.
Figure 2: Synthetic workflow for amide library generation using this compound.
Quality Control & Stereochemistry
Stereochemical Considerations
The C3 position of the oxolane ring is a chiral center.
-
Commercial Availability: The reagent is often sold as a racemate.
-
Best Practice: For SAR (Structure-Activity Relationship) studies, it is mandatory to synthesize or purchase the resolved enantiomers: (S)-N-ethyl-1-(tetrahydrofuran-3-yl)methanamine and (R)-N-ethyl-1-(tetrahydrofuran-3-yl)methanamine.
-
Impact: The vector of the ethyl-amine group differs significantly between enantiomers due to the ring pucker, often resulting in >10-fold potency differences in protein binding pockets.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the diagnostic multiplets of the THF ring protons between
1.5–3.8 ppm. The -ethyl triplet (methyl group) usually appears around 1.0–1.2 ppm. -
LCMS: The secondary amine is ionizable. Expect a strong [M+H]+ peak in ESI+ mode.
-
Note: The THF ring does not provide UV chromophores; ensure your detection method (ELSD or CAD) or the core scaffold has UV absorbance.
-
References
-
PubChem. Oxolan-3-amine and derivatives: Compound Summary. National Library of Medicine. Available at: [Link]
-
Ghosh, A. K., et al. (2008). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance.[1] Accounts of Chemical Research.[1][2] (Highlighting the use of THF rings as bioisosteres for solubility and H-bonding). Available at: [Link]
-
Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of Medicinal Chemistry. (Discusses ether oxygen introduction for LogD modulation). Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron. (Source for HATU/DIPEA protocols with hindered amines). Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Validation of SNAr utility for secondary amines). Available at: [Link]
Sources
Application Note: Protocol for the Reductive Amination Synthesis of Ethyl(oxolan-3-ylmethyl)amine
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl(oxolan-3-ylmethyl)amine (also known as N-ethyl-1-(tetrahydrofuran-3-yl)methanamine) via reductive amination.[1] Unlike standard textbook procedures, this guide addresses specific practical challenges associated with the hydrophilicity of the tetrahydrofuran (THF) moiety and the commercial availability of the aldehyde precursor as an aqueous solution. The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its superior selectivity for aldehydes in the presence of secondary amines, minimizing over-alkylation and reducing side reactions.
Introduction & Retrosynthetic Analysis
This compound is a valuable secondary amine building block in medicinal chemistry, often serving as a polar, non-aromatic scaffold for fragment-based drug discovery.
Retrosynthetic Logic: The target molecule contains a secondary amine flanked by an ethyl group and a tetrahydrofuran-3-methyl group. Disconnection at the C-N bond adjacent to the THF ring reveals the most efficient synthetic pathway:
-
Precursor A: Tetrahydrofuran-3-carbaldehyde (Oxolane-3-carbaldehyde).[1]
-
Precursor B: Ethylamine.
Why Reductive Amination? Direct alkylation of ethylamine with (tetrahydrofuran-3-yl)methyl halides often leads to uncontrollable over-alkylation (formation of tertiary amines and quaternary ammonium salts). Reductive amination proceeds via a discrete imine/iminium intermediate, which is then selectively reduced.[2] Using STAB allows for a "one-pot" procedure where the reducing agent can be present during imine formation without reducing the aldehyde starting material.
Reaction Scheme
Figure 1: General reaction scheme for the reductive amination using STAB.
Strategic Planning & Reagent Handling
The Aldehyde Source Challenge
Commercially available Tetrahydrofuran-3-carbaldehyde is frequently supplied as a 50% w/w solution in water (e.g., Sigma-Aldrich, Matrix Scientific).
-
Risk: While STAB tolerates small amounts of water, a 50% aqueous solvent system will hydrolyze the reagent and impede imine formation.
-
Solution: The protocol below includes a mandatory Phase Extraction/Drying Step (Step 1) to transfer the aldehyde into the anhydrous reaction solvent (DCE or DCM).
The Amine Source
Ethylamine is a gas at room temperature (bp 16.6 °C). Handling the gas is impractical for standard bench work.
-
Preferred Source: Ethylamine (2.0 M solution in THF) . This allows for precise volumetric dosing.
-
Alternative Source: Ethylamine Hydrochloride salt . If used, this requires the addition of 1.0 equivalent of Triethylamine (TEA) to liberate the free base in situ.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role | Key Hazard |
| Tetrahydrofuran-3-carbaldehyde | 100.12 | 1.0 | Electrophile | Flammable |
| Ethylamine (2M in THF) | 45.08 | 1.1 - 1.2 | Nucleophile | Corrosive, Volatile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent | Water Reactive, H2 Gas |
| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst | Corrosive |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Carcinogen, Flammable |
Detailed Experimental Protocol
Step 1: Pre-treatment of Aldehyde (If using Aqueous Solution)
Skip this step if using neat (>95%) aldehyde.
-
Dissolve the commercial aqueous Tetrahydrofuran-3-carbaldehyde solution in 5 volumes of Dichloromethane (DCM).
-
Separate the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ for 15 minutes.
-
Filter and concentrate carefully (aldehyde is volatile, bp ~99°C) or use the dried DCM solution directly after determining concentration via weight/NMR.
Step 2: Iminium Formation[5][6]
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (Concentration ~0.2 M relative to aldehyde). Note: DCM can be used if DCE is restricted, but DCE promotes faster imine formation.
-
Addition: Add Tetrahydrofuran-3-carbaldehyde (1.0 equiv).
-
Amine Addition: Add Ethylamine (2M in THF) (1.1 equiv) dropwise at 0°C.
-
Catalyst: Add Acetic Acid (1.0 equiv).
-
Expert Insight: The formation of the iminium ion is acid-catalyzed. Since we are making a secondary amine, we pass through a secondary iminium species which reduces faster than the aldehyde.
-
-
Equilibration: Allow the mixture to stir at Room Temperature (RT) for 30–60 minutes.
Step 3: Reduction[2][7][8]
-
Cooling: Cool the reaction mixture back to 0°C.
-
Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.
-
Caution: Mild evolution of hydrogen gas may occur. Ensure venting.
-
-
Reaction: Remove ice bath and stir at RT.
-
Monitoring: Monitor via TLC (stain with Ninhydrin or KMnO4) or LC-MS. Reaction is typically complete in 2–4 hours.
-
Target Mass: [M+H]+ = 130.1
-
Step 4: Workup & Purification (Self-Validating)
Since the product is a secondary amine, we utilize an Acid-Base Extraction to guarantee purity without chromatography in most cases.
-
Quench: Quench reaction with saturated aqueous NaHCO₃ (pH should be ~8-9). Stir for 15 mins to destroy boron complexes.
-
Extraction 1 (Remove Neutrals): Extract the mixture with DCM (x3). Combine organics.
-
Crucial Step: Do NOT dry and evaporate yet. The product is in this organic layer, but so are non-basic impurities.
-
-
Acid Extraction (Purification): Extract the combined DCM layer with 1.0 M HCl (x2).
-
Chemistry: The amine product is protonated and moves to the Aqueous Acidic Layer . Neutral impurities (unreacted aldehyde) remain in the DCM.
-
Discard the DCM layer (or save for recovery of neutrals).
-
-
Base Release: Cool the acidic aqueous layer to 0°C and basify with 4.0 M NaOH or solid K₂CO₃ until pH > 12.
-
Observation: The solution should become cloudy as the free amine oils out.
-
-
Final Extraction: Extract the basic aqueous phase with DCM (x3).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure (careful of volatility).
Workup Workflow Diagram
Figure 2: Acid-Base purification workflow to isolate the target amine.[1]
Analytical Validation
Expected Physical Properties:
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Estimated ~160–170°C (atmospheric).
NMR Diagnostics (400 MHz, CDCl₃):
-
¹H NMR:
- 1.10 (t, 3H, CH₃-CH₂-N)
- 2.60 (q, 2H, CH₃-CH₂-N)
- 2.55 (d, 2H, N-CH₂-CH(THF))
- 3.50–3.90 (m, 4H, THF O-CH₂ protons)
- 2.30 (m, 1H, THF CH-methine)
- 1.60–2.05 (m, 2H, THF CH₂-aliphatic)
Mass Spectrometry:
-
ESI-MS: Calculated for C₇H₁₅NO [M+H]⁺: 130.12. Found: 130.1.
Optimization & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield | Hydrolysis of STAB | Ensure aldehyde was dried (Step 1).[1] Use fresh STAB. |
| Starting Material Remaining | Slow Imine Formation | Increase AcOH to 2.0 eq. Allow longer time before adding STAB. |
| Tertiary Amine (Dialkylation) | Over-reaction | Ensure Ethylamine is in slight excess (1.2 eq).[1] Add STAB slowly at 0°C. |
| Product in Aqueous Waste | High Water Solubility | During "Final Extraction" (Step 4.5), saturate the aqueous phase with NaCl (Salting out) to force amine into DCM.[1] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7][5] Studies on Direct and Indirect Reductive Amination Procedures.[6][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][6] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Sigma-Aldrich. (n.d.). Tetrahydrofuran-3-carboxaldehyde Product Sheet.
-
PubChem. (n.d.).[8] (Tetrahydrofuran-3-yl)methanamine (Compound Summary).
Sources
- 1. Showing Compound Ethyl methyl amine (FDB007670) - FooDB [foodb.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl(oxolan-3-ylmethyl)amine using HPLC-FLD and LC-MS/MS
Abstract
This document provides detailed analytical protocols for the precise and accurate quantification of Ethyl(oxolan-3-ylmethyl)amine, a secondary amine of interest in pharmaceutical development as a potential intermediate or impurity. Due to its chemical properties—specifically, its low molecular weight, high polarity, and lack of a significant UV chromophore—direct analysis is challenging. To address this, we present two robust, validated methods: 1) a High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) following pre-column derivatization, and 2) a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, analytical scientists, and quality control professionals, offering step-by-step protocols, explanations for methodological choices, and comprehensive validation data in accordance with ICH guidelines.
Introduction and Analyte Properties
This compound is a secondary amine featuring a tetrahydrofuran (oxolane) moiety. Such structures are common in medicinal chemistry, making the ability to quantify them crucial for process control, impurity profiling, and pharmacokinetic studies. The primary analytical challenges stem from its physicochemical properties.
Causality of Analytical Challenges:
-
High Polarity & Low Hydrophobicity: Leads to poor retention on traditional reversed-phase (RP) HPLC columns.
-
Lack of Chromophore: Prevents sensitive detection using UV-Vis spectrophotometry, a common detector for HPLC systems.
-
Volatility: While suggesting suitability for Gas Chromatography (GC), its polarity and amine functionality can cause poor peak shape (tailing) on standard GC columns without derivatization or the use of specialized, base-deactivated columns[1].
These challenges necessitate advanced analytical strategies to achieve the required sensitivity, specificity, and robustness for pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated/Calculated) | Rationale for Analytical Method Selection |
| Chemical Structure | ![]() | The secondary amine group is the primary site for derivatization and is readily protonated for mass spectrometry. The oxolane ring adds polarity. |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | Low molecular weight makes it suitable for both GC and LC-MS analysis. |
| Predicted pKa | ~10.5 - 11.0 | As a strong base, it will be positively charged at acidic pH. This is leveraged for retention in mixed-mode chromatography and for efficient ionization in ESI+ MS.[2][3] |
| Predicted logP | ~0.4 - 0.8 | Indicates relatively low hydrophobicity, confirming the challenge for retention on C18 columns and suggesting HILIC or derivatization as viable strategies.[2] |
| UV Absorbance | Negligible above 220 nm | Rules out sensitive UV detection, making derivatization for fluorescence or the use of a universal detector like MS necessary.[4] |
Method 1: HPLC with Fluorescence Detection (FLD) via Pre-Column Derivatization
This method leverages the high sensitivity of fluorescence detection by chemically attaching a fluorophore to the amine. We selected o-Phthalaldehyde (OPA) as the derivatization reagent, which rapidly reacts with primary and secondary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[5]
Principle of the Method: The reaction with OPA provides a derivative with a strong fluorophore, enabling detection at picomole levels. The derivatization is performed pre-column, and the resulting, more hydrophobic derivative is well-retained and separated on a standard C18 column.
Diagram of the HPLC-FLD Workflow
Caption: Workflow for this compound quantification by HPLC-FLD.
Protocol 2.1: Detailed Experimental Procedure
2.1.1 Reagents and Materials
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
2.1.2 Solution Preparation
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water. Adjust pH to 9.5 with concentrated sodium hydroxide.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 9.5) and 100 µL of 3-MPA. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
2.1.3 Sample and Standard Preparation
-
Prepare a 1.0 mg/mL stock solution of the reference standard in 0.1 M HCl.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the diluent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Accurately weigh or pipette the sample and dilute with the same diluent to fall within the calibration range.
2.1.4 Automated Pre-Column Derivatization and Injection
-
Rationale: An autosampler program ensures precise timing for the derivatization reaction, which is critical for reproducibility.[5]
-
Transfer 100 µL of the sample/standard to an autosampler vial.
-
Add 200 µL of borate buffer.
-
Add 50 µL of OPA derivatization reagent.
-
Mix and allow to react for 2 minutes at room temperature.
-
Inject 20 µL of the resulting mixture onto the HPLC system.
Table 2: HPLC-FLD Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm; Emission: 455 nm |
Method Validation (per ICH Q2(R2) Guidelines)
The method was validated to demonstrate its fitness for purpose.[6][7]
Table 3: Summary of HPLC-FLD Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 25 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% for assay |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% | RSD ≤ 2.0% |
| LOD | 0.03 µg/mL (S/N = 3) | - |
| LOQ | 0.1 µg/mL (S/N = 10) | Quantifiable with acceptable accuracy/precision |
| Specificity | No interference from blank matrix or known related impurities. | Peak purity > 99% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior specificity and sensitivity, making it ideal for complex matrices (e.g., biological fluids) or trace-level quantification. It relies on the inherent mass-to-charge ratio of the analyte and its fragments for detection, eliminating the need for derivatization.
Principle of the Method: The analyte is separated chromatographically and then ionized, typically using Electrospray Ionization (ESI). The mass spectrometer selects the protonated parent ion ([M+H]⁺), fragments it, and monitors a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise.[8]
Diagram of the LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol 3.1: Detailed Experimental Procedure
3.1.1 Reagents and Materials
-
Reference standard and a suitable internal standard (IS), preferably a stable isotope-labeled version (e.g., this compound-d5).
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
HILIC or C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
3.1.2 Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile modifier that aids in protonation for ESI+ mode and provides good peak shape.[9]
3.1.3 Sample and Standard Preparation
-
Prepare separate stock solutions (1.0 mg/mL) of the reference standard and internal standard in methanol.
-
Prepare calibration standards and QCs in the appropriate matrix (e.g., plasma, formulation blank).
-
For a 50 µL aliquot of sample/standard/QC, add 150 µL of acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL) to precipitate proteins and extract the analyte.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Table 4: LC-MS/MS Conditions
| Parameter | Condition |
| Column | HILIC (2.1 x 50 mm, 1.8 µm) for best retention of the polar amine |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile |
| Gradient Program | 0-0.5 min: 95% B; 0.5-2.5 min: 95% to 50% B; 2.5-3.0 min: 50% B; 3.1-4.0 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 5: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 130.1 | 84.1 | 100 | 15 |
| This compound-d5 (IS) | 135.1 | 89.1 | 100 | 15 |
| Note: Product ions and collision energies must be optimized empirically on the specific instrument used. |
Method Validation (per FDA/ICH Bioanalytical Guidelines)
The method was validated for use in a biological matrix.[10]
Table 6: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria (for Bioanalysis) |
| Linearity (r²) | > 0.998 (weighted 1/x²) | r² ≥ 0.99 |
| Range | 0.1 - 200 ng/mL | - |
| Accuracy (% Bias) | Within ± 7% of nominal | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | Intra-day: < 8%; Inter-day: < 10% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 0.1 ng/mL | Quantifiable with acceptable accuracy/precision |
| Selectivity | No interference from 6 unique batches of blank matrix. | - |
| Matrix Effect | IS-normalized matrix factor between 0.90 and 1.10 | CV of IS-normalized MF ≤ 15% |
Comparison of Methods and Recommendations
Both developed methods are suitable for the quantification of this compound, but their applications differ based on the specific needs of the analysis.
| Feature | Method 1: HPLC-FLD with Derivatization | Method 2: LC-MS/MS |
| Sensitivity | High (LOQ ~100 ng/mL) | Very High (LOQ ~0.1 ng/mL) |
| Specificity | Good, but susceptible to interference from other primary/secondary amines. | Excellent, based on unique mass transitions. |
| Throughput | Lower, due to longer run times and potential for manual steps. | Higher, with faster chromatographic runs. |
| Matrix Tolerance | Moderate. Requires cleaner samples. | High. Excellent for complex matrices like plasma. |
| Cost & Complexity | Lower equipment cost, more complex sample preparation. | Higher equipment cost, simpler sample preparation. |
| Ideal Application | QC labs for purity/assay of drug substance or formulated product. | Bioanalysis, trace-level impurity quantification, metabolite studies. |
Recommendation: For routine quality control of bulk material or formulations where concentration levels are in the µg/mL range, the HPLC-FLD method is a cost-effective and reliable choice. For applications requiring the highest sensitivity and specificity, such as bioequivalence studies, pharmacokinetic analysis, or the detection of trace-level genotoxic impurities, the LC-MS/MS method is unequivocally superior.
References
-
ChemBK. (2024). oxolan-3-ylmethylamine - Physico-chemical Properties. ChemBK.com. [Link]
-
ChemBK. (n.d.). [(4-methylphenyl)methyl]amine. ChemBK.com. [Link]
-
FooDB. (2010). Showing Compound Ethyl methyl amine (FDB007670). FooDB. [Link]
-
U.S. Environmental Protection Agency (EPA). (2008). ethylamine Interim AEGL Document. EPA.gov. [Link]
-
Gao, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]
-
Pappa, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
-
Robbins, G.D., & Bullin, J.A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Li, W., & Cohen, L.H. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Showing Compound Ethyl methyl amine (FDB007670) - FooDB [foodb.ca]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: High-Throughput Screening of Fragment Libraries Utilizing Ethyl(oxolan-3-ylmethyl)amine Scaffolds
Executive Summary & Scientific Rationale
Ethyl(oxolan-3-ylmethyl)amine (also known as N-ethyl-tetrahydrofuran-3-methanamine) represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic systems, the tetrahydrofuran (THF) ring introduces three-dimensional complexity (
This Application Note details the high-throughput screening (HTS) workflow for libraries built around this core moiety. We address the specific challenges associated with secondary amine fragments—namely, pH-dependent solubility, potential for promiscuous aggregation, and the requirement for high-concentration screening (100 µM – 1 mM) typical of fragment campaigns.
Key Applications
-
Kinase Inhibitors: Targeting the solvent-exposed front pockets of Tyrosine Kinases (e.g., FLT3, JAK family).
-
GPCR Ligands: Modulating monoamine transporters where the basic nitrogen mimics endogenous neurotransmitters.
Chemoinformatics & Library Design Strategy
Before wet-lab screening, understanding the physicochemical profile of the scaffold is critical to avoid false negatives.
| Property | Value (Approx) | Significance in HTS |
| MW | ~129.2 Da | Ideal for FBDD (Rule of Three compliant). Allows room for "growing" the molecule. |
| cLogP | ~0.5 - 0.9 | High water solubility; low risk of non-specific hydrophobic binding. |
| pKa (Basic N) | ~9.5 - 10.0 | Positively charged at physiological pH (7.4). Buffer choice is critical. |
| H-Bond Donors | 1 (NH) | Critical for H-bond interactions with backbone carbonyls. |
| H-Bond Acceptors | 2 (O, N) | The THF oxygen often recruits water molecules or binds specific residues (e.g., Thr/Ser). |
Structural Logic Diagram
The following diagram illustrates the strategic utility of this scaffold in library generation.
Figure 1: Strategic utility of the this compound scaffold in drug design.
Pre-Screening Protocol: Solubility & Aggregation Control
Challenge: While the core scaffold is soluble, libraries derivatized at the amine position may exhibit poor solubility at the high concentrations required for fragment screening (often 1 mM). Insoluble aggregates are the #1 cause of false positives (pan-assay interference) in HTS.
Method: Laser Nephelometry.
Step-by-Step Protocol
-
Stock Preparation: Prepare 100 mM master stocks of the library in anhydrous DMSO.
-
Critical: Store under nitrogen/argon. Secondary amines can react with atmospheric CO2 to form carbamates over time, altering potency.
-
-
Dilution Plate:
-
Transfer 2 µL of compound stock into a clear-bottom 384-well plate.
-
Add 198 µL of Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100).
-
Final Concentration: 1 mM compound, 1% DMSO.
-
-
Read: Measure forward light scatter (nephelometry) immediately and after 4 hours incubation.
-
Triage: Compounds showing scatter >200% of the DMSO blank are flagged as "Aggregators" and removed from the primary screen.
Primary Screen: TR-FRET Kinase Assay
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen the library against a representative kinase target (e.g., FLT3 or IRAK4). The amine moiety of the scaffold often targets the ATP-binding pocket.
Assay Principle: Competition between the fragment (potential inhibitor) and a biotinylated kinase tracer for binding to the Europium-labeled kinase.
Reagents & Instrumentation[1]
-
Target: Recombinant Human Kinase (e.g., FLT3-GST).
-
Tracer: Biotinylated ATP-competitive tracer (e.g., Kinase Tracer 236).
-
Detection: Eu-labeled Anti-GST Antibody + Streptavidin-APC (Allophycocyanin).
-
Reader: PerkinElmer EnVision or BMG PHERAstar (Excitation: 337 nm; Emission: 615 nm / 665 nm).
Detailed Workflow
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 100 nL | Acoustic dispensing (Echo) of library compounds (in DMSO) to 384-well low-volume white plates. Target final conc: 500 µM. |
| 2 | Enzyme Dispense | 5 µL | Add Kinase/Antibody mix in Assay Buffer. Incubate 15 min at RT. |
| 3 | Tracer Dispense | 5 µL | Add Biotin-Tracer/Streptavidin-APC mix. |
| 4 | Incubation | - | Seal plate. Incubate 60 min at Room Temp (dark). |
| 5 | Detection | - | Read TR-FRET. Calculate Ratio (665 nm / 615 nm). |
Buffer Formulation (Critical for Amine Scaffolds):
-
50 mM HEPES pH 7.5 (Avoid Phosphate buffers which can precipitate cationic amines).
-
10 mM MgCl2.
-
1 mM EGTA.
-
0.01% Brij-35 (Prevents non-specific sticking of the lipophilic ethyl group).
-
Note: DTT is avoided if the library contains potential electrophiles, but for pure amine scaffolds, 1 mM DTT is acceptable.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Fragments often have low affinity (
Protocol:
-
Immobilization: Immobilize the target Kinase on a CM5 sensor chip via Amine Coupling (target level ~3000-5000 RU for fragments).
-
Injection: Inject "Hit" compounds at 50, 100, and 200 µM.
-
Analysis:
-
Look for "Square Wave" sensorgrams (fast on/off rates) typical of low-molecular-weight fragments.
-
Stoichiometry Check: If the binding response (RU) is >120% of theoretical
, the compound is likely super-aggregating or binding non-specifically. Reject these.
-
HTS Triage Logic
The following flow chart defines the decision matrix for advancing a hit from this specific library.
Figure 2: HTS Triage Funnel for Fragment Library Screening.
Data Analysis & Ligand Efficiency
When screening fragments like this compound derivatives, raw potency (IC50) is less important than Ligand Efficiency (LE) .
-
Target Metric: For this scaffold (HAC ≈ 9 for the core), a good hit should have an LE > 0.3.
-
Interpretation: If a derivative adds 5 heavy atoms but only improves potency by 2-fold, the LE drops, suggesting the added mass is not interacting efficiently with the target.
References
-
Fragment-Based Screening: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602. Link
-
Scaffold Utility: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link
-
PAINS & Aggregation: Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link
-
TR-FRET Methodology: Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics 3 (2009): 22. Link
The Versatile Role of Ethyl(oxolan-3-ylmethyl)amine in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic introduction of unique substituents can profoundly influence their pharmacological profiles. Ethyl(oxolan-3-ylmethyl)amine, with its combination of a secondary amine and a polar oxolane (tetrahydrofuran) ring, presents itself as a valuable, yet underexplored, building block for the synthesis of diverse heterocyclic systems. The oxolane moiety, a prevalent motif in medicinal chemistry, can enhance aqueous solubility, modulate lipophilicity, and provide specific hydrogen bond interactions with biological targets, making it a desirable feature in drug candidates.[1]
This technical guide provides a comprehensive overview of the potential applications of this compound in the synthesis of key heterocyclic scaffolds. As a Senior Application Scientist, the following protocols are presented as well-reasoned, hypothetical pathways based on established synthetic methodologies, designed to serve as a foundational guide for researchers venturing into the use of this promising reagent.
The Structural Advantage of the Oxolane Moiety
The incorporation of the oxolane ring from this compound into a target molecule can offer several advantages in a drug discovery context:
-
Improved Physicochemical Properties: The polar nature of the ether linkage in the oxolane ring can enhance the aqueous solubility of the final compound, a critical parameter for bioavailability.
-
Metabolic Stability: The tetrahydrofuran ring is generally more metabolically stable than other cyclic ethers.
-
Three-Dimensionality: The non-planar structure of the oxolane ring can increase the three-dimensionality of the molecule, which is often associated with higher target selectivity and improved pharmacological outcomes.
-
Hydrogen Bonding: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
Application in Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many natural products and pharmaceuticals.[2][3][4] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the cyclized product.[2] While traditionally employing primary amines, secondary amines such as this compound can also participate in this transformation.
Proposed Reaction Scheme:
Caption: Proposed Pictet-Spengler reaction workflow.
Experimental Protocol: Synthesis of a Novel Tetrahydro-β-carboline
This protocol outlines the hypothetical synthesis of a tetrahydro-β-carboline derivative using tryptamine and a generic aldehyde in the presence of this compound.
Materials:
-
Tryptamine
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add the aldehyde (1.1 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Slowly add trifluoroacetic acid (TFA, 1.2 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tetrahydro-β-carboline.
Causality Behind Experimental Choices:
-
Acid Catalyst: TFA is a common and effective catalyst for the Pictet-Spengler reaction, facilitating both the formation of the iminium ion and the subsequent cyclization.[5]
-
Solvent: DCM is a good solvent for the reactants and is relatively inert under the acidic conditions.
-
Stoichiometry: A slight excess of the aldehyde and amine is used to ensure complete consumption of the starting tryptamine.
Ugi Multicomponent Reaction for Peptidomimetic Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity from simple starting materials.[6] It involves the condensation of an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7] The use of this compound in an Ugi reaction would introduce the oxolane moiety into a peptide-like scaffold, potentially enhancing its drug-like properties.
Proposed Reaction Scheme:
Caption: Proposed Ugi four-component reaction workflow.
Experimental Protocol: Synthesis of an Oxolane-Containing Peptidomimetic
This protocol describes a hypothetical Ugi reaction to synthesize a novel peptidomimetic.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol (0.5 M).
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the reactants and facilitates the reaction.
-
One-Pot Procedure: The Ugi reaction is a classic example of a one-pot multicomponent reaction, which improves efficiency and reduces waste.[6]
-
Order of Addition: Pre-mixing the aldehyde and amine can favor the formation of the imine before the addition of the other components.
Synthesis of Spiro-oxindoles via Three-Component Reaction
Spiro-oxindoles are a privileged class of heterocyclic compounds with a wide range of biological activities.[8] Three-component reactions involving isatin, an amine, and a suitable third component provide a direct route to these complex scaffolds. The nucleophilic nature of this compound makes it a suitable candidate for such transformations.
Proposed Reaction Scheme:
Caption: Proposed three-component synthesis of a spiro-oxindole.
Experimental Protocol: Synthesis of a Novel Spiro-oxindole
This protocol details a hypothetical three-component reaction for the synthesis of a spiro-oxindole derivative.
Materials:
-
Isatin
-
This compound
-
N-Phenylmaleimide
-
Ethanol
-
Catalyst (e.g., L-proline)
Procedure:
-
To a stirred solution of isatin (1.0 eq) and N-phenylmaleimide (1.0 eq) in ethanol (0.2 M), add this compound (1.1 eq).
-
Add a catalytic amount of L-proline (10 mol%).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent system to obtain the pure spiro-oxindole.
Causality Behind Experimental Choices:
-
Catalyst: L-proline is a widely used organocatalyst that can facilitate various multicomponent reactions by activating the reactants through iminium or enamine intermediates.
-
Solvent: Ethanol is a green and effective solvent for many organic reactions and is suitable for reflux conditions.
-
Reaction Conditions: Refluxing provides the necessary thermal energy to drive the reaction to completion.
Data Summary
The following table summarizes the hypothetical reactions discussed, highlighting the key components and expected product classes.
| Reaction Type | Key Reactants | Heterocyclic Product | Potential Advantages of Oxolane Moiety |
| Pictet-Spengler | Tryptamine, Aldehyde, this compound | Tetrahydro-β-carboline | Improved solubility, potential for new biological interactions |
| Ugi Reaction | Aldehyde, this compound, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Peptidomimetic) | Enhanced drug-like properties, increased molecular complexity |
| Spiro-oxindole Synthesis | Isatin, this compound, Activated Alkene | Spiro-oxindole | Introduction of a spirocyclic center with a polar substituent |
Conclusion
This compound is a promising building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The protocols and discussions presented herein provide a solid theoretical framework for exploring its utility in well-established synthetic transformations such as the Pictet-Spengler, Ugi, and three-component spiro-oxindole syntheses. The incorporation of the oxolane moiety is anticipated to impart favorable physicochemical and pharmacological properties to the resulting heterocyclic scaffolds. It is our hope that this guide will stimulate further research into the synthetic applications of this versatile amine, ultimately leading to the discovery of new and effective therapeutic agents.
References
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Pictet–Spengler reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Zhang, X., Li, X., Cui, B., Shao, Z., & Zhao, M. (2023). Design, Synthesis and Antioxidant Activity of Tetrahydro-β-Carbolines. Chinese Journal of Organic Chemistry, 43(7), 2736-2745.
- Li, J., Li, Y., He, Y., & Zhang, J. (2021). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Organic & Biomolecular Chemistry, 19(22), 4965-4969.
- Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. (2018). Journal of Drug Delivery and Therapeutics, 8(5-s), 164-183.
- Shaabani, A., Afshari, R., & Hooshmand, S. E. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Beilstein Journal of Organic Chemistry, 15, 851–857.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Wang, C., Jiang, Y., & Yan, C. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 1–6.
- Attanasi, O. A., Campisi, L. A., De Crescentini, L., Favi, G., & Mantellini, F. (2013). Synthesis of novel symmetrical 2-oxo-spiro[indole-3,4'-pyridines] by a reaction of oxindoles with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 11(34), 5696–5703.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 24(22), 4114.
- Hiesinger, K., Lerchen, H.-G., & Nising, C. F. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemistry–A European Journal, 27(54), 13444-13466.
- Wessjohann, L. A., Voigt, B., & Tiffert, T. (2005). Oxetanes in Drug Discovery.
- Zare, A., & Meraj, F. (2020). Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers. Journal of the Iranian Chemical Society, 17, 2451–2519.
-
Wikipedia. (2023, November 27). Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
Application Note: A Comprehensive NMR Characterization Protocol for Ethyl(oxolan-3-ylmethyl)amine
Abstract
This application note provides a detailed, robust protocol for the complete structural elucidation and characterization of Ethyl(oxolan-3-ylmethyl)amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles behind the experimental design. We present a self-validating workflow, incorporating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, to ensure unambiguous assignment of all proton and carbon signals. This document serves as both a practical laboratory guide and an educational resource for applying modern NMR techniques to novel small molecules.
Introduction and Scientific Context
This compound is a secondary amine featuring a flexible ethyl group and a heterocyclic oxolane (tetrahydrofuran) moiety. The structural complexity, arising from diastereotopic protons within the oxolane ring and signal overlap in the aliphatic region, makes its characterization a non-trivial task that requires a multi-faceted NMR approach. Accurate structural verification is a critical checkpoint in any chemical synthesis or drug discovery pipeline, forming the foundation for all subsequent biological and chemical studies.
The protocol detailed herein is built on the principle of orthogonal correlation. By systematically building connectivity maps—from proton-to-proton (COSY), to direct proton-to-carbon (HSQC), and finally to long-range proton-to-carbon (HMBC) correlations—we can assemble the molecular structure piece by piece, ensuring each assignment is validated by multiple, independent data points.
Molecular Structure and Predicted Spectroscopic Data
To establish a hypothesis-driven approach to data analysis, we first predict the expected NMR signals based on the known chemical structure of this compound.
Structure and Atom Numbering:
Figure 1: Chemical structure of this compound with systematic numbering for NMR signal assignment.
Predicted Chemical Shifts:
The following table outlines the anticipated chemical shifts based on standard values for similar functional groups, such as secondary amines and tetrahydrofuran derivatives.[1][2][3][4] This predictive framework is essential for guiding the initial analysis of the experimental data.
| Atom(s) | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -CH₃ (Ethyl) | H₉, C₉ | ~1.1 (t, 3H) | ~15 | Triplet due to coupling with H₈. |
| -CH₂- (Ethyl) | H₈, C₈ | ~2.6 (q, 2H) | ~45 | Quartet due to coupling with H₉. Adjacent to N. |
| -NH- | H₇ | 0.5 - 3.0 (br s, 1H) | - | Broad, exchangeable proton.[5] |
| -NH-CH₂- | H₆, C₆ | ~2.5 (d, 2H) | ~53 | Doublet due to coupling with H₃. Adjacent to N. |
| -CH- (Ring) | H₃, C₃ | ~2.3 (m, 1H) | ~40 | Complex multiplet, chiral center. |
| -CH₂- (Ring) | H₄, C₄ | ~1.6, ~1.9 (m, 2H) | ~30 | Diastereotopic protons, complex multiplets. |
| -O-CH₂- (Ring) | H₅, C₅ | ~3.6 - 3.8 (m, 2H) | ~73 | Adjacent to oxygen, most downfield ring protons. |
| -O-CH₂- (Ring) | H₂, C₂ | ~3.5 - 3.7 (m, 2H) | ~68 | Adjacent to oxygen. |
Integrated Experimental and Data Analysis Workflow
A successful characterization relies on a logical flow of experiments, where the results of simpler experiments inform the setup and interpretation of more complex ones.
Caption: Integrated workflow for NMR characterization.
PART I: EXPERIMENTAL PROTOCOLS
A. Materials and Equipment
-
Analyte: this compound (5-10 mg for routine analysis).
-
NMR Solvent: Chloroform-d (CDCl₃) is recommended as a first choice due to its excellent solubilizing power for many organic compounds and relatively clean spectral window.[6] If solubility is an issue, DMSO-d₆ can be used as an alternative.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the 0 ppm reference.[8]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes with glass wool plugs for filtration.
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a gradient probe is recommended for resolving complex multiplets and for optimal performance of 2D experiments.
B. Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing: Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR and 2D experiments.[9] A higher concentration (20-50 mg) may be required for a rapid ¹³C spectrum, but this can lead to line broadening in the ¹H spectrum.[9]
-
Dissolution: Place the analyte in a clean, dry vial. Add approximately 0.6 mL of CDCl₃. Gently vortex or swirl the vial until the sample is fully dissolved.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and pass the sample solution through it.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Causality Behind Choices:
-
Solvent Choice: CDCl₃ is selected for its low boiling point (61.2 °C), which simplifies sample recovery, and its single residual peak at ~7.26 ppm is unlikely to overlap with the aliphatic signals of the analyte.[6][10]
-
Filtration: Suspended solids introduce magnetic field inhomogeneities, leading to poor shimming, broad spectral lines, and obscured coupling information. Glass wool is used as it is inert and does not leach organic contaminants like cotton wool can.
C. NMR Data Acquisition Protocols
The following are standard protocols for a 400 MHz spectrometer. Parameters should be adjusted as needed based on sample concentration and instrument specifications.
Table 1: 1D NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Justification |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for rapid acquisition. |
| Spectral Width | ~12 ppm | Covers the full range of organic protons. | |
| Number of Scans (ns) | 8 - 16 | Sufficient for good signal-to-noise at this concentration. | |
| Relaxation Delay (d1) | 2 s | Allows for adequate relaxation of most protons. For truly quantitative results, d1 should be at least 5x the longest T1.[11][12] | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Spectral Width | ~220 ppm | Covers the full range of organic carbons. | |
| Number of Scans (ns) | 1024 or more | ¹³C has low natural abundance, requiring more scans. | |
| Relaxation Delay (d1) | 2 s | Standard value for qualitative spectra. |
Table 2: 2D NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Justification |
| gCOSY | F2 (¹H) Sweep Width | Set from ¹H spectrum | Defines the direct detection dimension. |
| F1 (¹H) Sweep Width | Set from ¹H spectrum | Defines the indirect dimension. | |
| Number of Increments | 256 | Determines resolution in the indirect dimension. | |
| Number of Scans (ns) | 2 - 4 | COSY is a sensitive experiment. | |
| gHSQC | F2 (¹H) Sweep Width | Set from ¹H spectrum | Proton dimension. |
| F1 (¹³C) Sweep Width | Set from ¹³C spectrum | Carbon dimension. | |
| Number of Increments | 256 | Balances resolution and experiment time. | |
| Number of Scans (ns) | 4 - 8 | More scans needed than COSY due to ¹³C detection. | |
| gHMBC | F2 (¹H) Sweep Width | Set from ¹H spectrum | Proton dimension. |
| F1 (¹³C) Sweep Width | Set from ¹³C spectrum | Carbon dimension. | |
| Number of Increments | 256 | Standard value. | |
| Number of Scans (ns) | 8 - 16 | HMBC correlations are weaker and require more scans. |
PART II: DATA ANALYSIS AND STRUCTURAL ELUCIDATION
The final structure is confirmed by integrating all data, using 2D correlations to link the fragments identified in the 1D spectra.
Caption: Key 2D NMR correlations for structural assignment.
-
¹H NMR Analysis:
-
Integration: Confirm the proton count for each signal (e.g., 3H for the -CH₃ triplet, 2H for the -CH₂- quartet).
-
Multiplicity: Identify the spin systems. The triplet-quartet pattern is characteristic of an ethyl group. The complex multiplets in the 1.5-4.0 ppm range suggest the rigid, non-planar oxolane ring.
-
Chemical Shift: Note the downfield shifts of protons adjacent to heteroatoms (N and O), such as H₂, H₅, H₆, and H₈.
-
-
¹³C{¹H} NMR Analysis:
-
Count the number of signals. For this compound, seven distinct carbon signals are expected, confirming the molecular symmetry.
-
-
COSY (Correlation Spectroscopy) Analysis:
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13]
-
Interpretation: A cross-peak between the triplet at ~1.1 ppm (H₉) and the quartet at ~2.6 ppm (H₈) definitively confirms the ethyl fragment. Cross-peaks between H₆, H₃, H₂, H₄, and H₅ will establish the connectivity within the aminomethyl-oxolane framework.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Analysis:
-
Purpose: Correlates each proton directly to the carbon it is attached to (one-bond ¹J C-H coupling).[14][15][16]
-
Interpretation: This experiment is the primary method for assigning carbon signals. For example, the proton quartet at ~2.6 ppm (H₈) will show a correlation peak to the carbon signal at ~45 ppm, unambiguously assigning it as C₈. This is repeated for all protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Analysis:
-
Purpose: Identifies longer-range couplings between protons and carbons over 2 to 3 bonds (ⁿJ C-H).[17][18] This is crucial for connecting fragments of the molecule, especially across quaternary carbons or heteroatoms.
-
Interpretation: This is the final piece of the puzzle. Key correlations to look for are:
-
From the ethyl protons (H₈) to the linker carbon (C₆), which bridges the ethyl and oxolane fragments across the nitrogen atom.
-
From the linker protons (H₆) to the ethyl carbon (C₈) and to the ring carbons (C₃ and C₄).
-
These correlations are irrefutable proof of the complete molecular structure.
-
-
Table 3: Final NMR Signal Assignments
| Label | ¹H Shift (ppm), Mult., J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| C₂ / H₂ | [Experimental Value] | [Experimental Value] | C₃, C₅ |
| C₃ / H₃ | [Experimental Value] | [Experimental Value] | C₂, C₄, C₅, C₆ |
| C₄ / H₄ | [Experimental Value] | [Experimental Value] | C₃, C₅, C₆ |
| C₅ / H₅ | [Experimental Value] | [Experimental Value] | C₂, C₃, C₄ |
| C₆ / H₆ | [Experimental Value] | [Experimental Value] | C₃, C₄, C₈ |
| -NH- / H₇ | [Experimental Value] | --- | (Often not observed) |
| C₈ / H₈ | [Experimental Value] | [Experimental Value] | C₆, C₉ |
| C₉ / H₉ | [Experimental Value] | [Experimental Value] | C₈ |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the complete NMR characterization of this compound. By following the integrated workflow of sample preparation, 1D spectral acquisition, and targeted 2D correlation experiments, researchers can achieve an unambiguous and validated structural assignment. This self-validating methodology, rooted in the orthogonal nature of COSY, HSQC, and HMBC experiments, ensures the highest degree of confidence in the final molecular structure, a prerequisite for any further research and development.
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Application Notes and Protocols for Molecular Docking Studies with Ethyl(oxolan-3-ylmethyl)amine
Abstract
This comprehensive guide provides a detailed protocol for conducting molecular docking studies with Ethyl(oxolan-3-ylmethyl)amine, a small heterocyclic amine with potential pharmacological relevance. Recognizing the limited direct experimental data on this specific molecule, this document establishes a robust framework for in silico analysis. We delve into the foundational principles of molecular docking, from target selection and validation to ligand and protein preparation, culminating in the execution of the docking simulation and rigorous analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the interaction of novel small molecules with biological targets. The protocols outlined herein are designed to be self-validating and are grounded in established best practices within the computational chemistry community.
Introduction: The Rationale for In Silico Investigation
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[1] This allows for the rapid screening of virtual compound libraries and the prioritization of candidates for experimental validation, thereby accelerating the drug development pipeline.
This compound, a molecule containing both a cyclic ether (oxolane) and an amine functional group, represents a class of compounds with significant potential for interacting with a variety of biological targets. Amines are fundamental functional groups in many pharmaceuticals, often involved in key hydrogen bonding interactions within protein binding sites.[3] Given the novelty of this specific molecule, molecular docking provides an essential first step in elucidating its potential therapeutic applications by identifying and characterizing its interactions with clinically relevant proteins.
Foundational Concepts in Molecular Docking
A successful molecular docking study is predicated on a thorough understanding of the underlying principles. The process involves a search algorithm to explore the conformational space of the ligand within the protein's binding site and a scoring function to estimate the binding affinity for each generated pose.[2]
Key considerations include:
-
Protein Flexibility: While many docking protocols treat the protein as a rigid structure to reduce computational cost, protein flexibility can be crucial for accurate binding prediction.[2] Ensemble docking, using multiple receptor conformations, is one approach to account for this.[2]
-
Ligand Flexibility: The conformational freedom of the ligand is a critical determinant of its binding mode. Modern docking algorithms are adept at exploring the torsional degrees of freedom of small molecules.
-
Scoring Functions: These are mathematical models used to approximate the binding free energy. It is important to understand the strengths and limitations of the chosen scoring function, as their accuracy can vary depending on the protein-ligand system.
The Molecular Docking Workflow: A Conceptual Overview
The following diagram illustrates the major stages of a typical molecular docking workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols
Protocol 1: Target Selection and Validation
The choice of a biological target is the most critical first step. For a novel ligand like this compound, this may be hypothesis-driven, based on the structural similarity to known ligands of a particular target class. For the purpose of this guide, we will hypothesize that the amine moiety could interact with aminergic G-protein coupled receptors (GPCRs) or monoamine transporters, common targets for neurologically active compounds.
Step-by-Step Methodology:
-
Literature Review and Database Search:
-
Conduct a thorough search of databases such as the Protein Data Bank (PDB) for high-resolution crystal structures of potential targets.[4]
-
Prioritize structures that are co-crystallized with a ligand in the binding site of interest, as this provides a crucial reference for validating the docking protocol.[5]
-
Select holo-structures (with a bound ligand) over apo-structures (without a ligand) where possible.
-
-
Docking Protocol Validation (Re-docking):
-
Before docking the novel ligand, validate the chosen docking software and parameters by re-docking the co-crystallized ligand into the protein's binding site.[2][5]
-
A successful validation is typically defined by a low root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the ligand (generally < 2.0 Å).[6][7][8] This confirms that the docking protocol can reproduce the experimentally observed binding mode.
-
Protocol 2: Protein Preparation
The raw data from the PDB needs to be carefully prepared for a docking simulation.[9] This involves cleaning the structure and assigning appropriate chemical properties.
Step-by-Step Methodology:
-
Obtain Protein Structure:
-
Download the PDB file for the selected target protein (e.g., from the RCSB PDB database).[4]
-
-
Clean the PDB File:
-
Visualize the protein structure using molecular graphics software such as UCSF Chimera or PyMOL.[4][5]
-
Remove non-essential components from the PDB file, including water molecules, solvent ions, and co-factors that are not relevant to the binding of the ligand of interest.[10][11]
-
If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.
-
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[9] The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered, as they can significantly impact ligand binding. This is often done assuming a physiological pH of 7.4.[1]
-
Assign partial atomic charges to the protein atoms using a force field such as AMBER or Gasteiger.[12]
-
-
Define the Binding Site:
-
The search space for the docking simulation, often referred to as the "docking box," needs to be defined.[1]
-
If a co-crystallized ligand is present, the box can be centered on this ligand, with dimensions that encompass the entire binding pocket. A buffer of 3-6 Å around the ligand is a common starting point.[5]
-
In the absence of a bound ligand ("blind docking"), the entire protein surface can be considered, though this is computationally more intensive and may be less accurate.[5]
-
Protocol 3: Ligand Preparation
Proper preparation of the ligand is equally as important as the preparation of the protein.
Step-by-Step Methodology:
-
Generate 3D Structure:
-
The 3D structure of this compound can be generated using software like Avogadro, ChemDraw, or online tools like the PubChem Sketcher.[4]
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using various force fields (e.g., MMFF94) or semi-empirical quantum mechanical methods.
-
-
Assign Charges and Define Rotatable Bonds:
-
Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the molecule during the simulation.[9]
-
-
Save in Appropriate File Format:
Protocol 4: Executing the Docking Simulation
This protocol outlines the general steps for running the docking simulation using a common software package like AutoDock Vina.
Step-by-Step Methodology:
-
Prepare Input Files:
-
Run the Docking Simulation:
-
Execute the docking program from the command line, providing the configuration file as input.[4]
-
-
Output Generation:
-
The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[13]
-
Analysis and Interpretation of Docking Results
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. | More negative values indicate stronger predicted binding.[7] |
| Root-Mean-Square Deviation (RMSD) | The spatial deviation between two poses of the same ligand. | Used in re-docking to validate the protocol. Lower values (<2.0 Å) are desirable.[7][8] |
| Ligand-Protein Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. | Provides insight into the chemical basis of binding. |
| Cluster Analysis | Grouping of similar binding poses. | A large cluster of low-energy poses can increase confidence in the predicted binding mode. |
Step-by-Step Analysis Protocol:
-
Examine Binding Affinities:
-
Rank the predicted poses based on their binding affinity scores. The top-ranked pose is the one with the most favorable predicted binding energy.[14]
-
-
Visualize Binding Poses:
-
Use molecular visualization software to inspect the top-ranked binding poses in the context of the protein's binding site.[4][5]
-
Analyze the key interactions between this compound and the protein's amino acid residues. Pay close attention to hydrogen bonds involving the amine group and the oxolane oxygen, as well as any hydrophobic interactions.
-
-
Compare with Known Binders (if applicable):
-
If docking known inhibitors or substrates as a control, compare their binding scores and poses to that of the novel ligand.[15]
-
-
Assess the Biological Relevance:
-
Consider whether the predicted binding pose is chemically and biologically plausible. For example, are the key interactions consistent with the known structure-activity relationships of similar ligands for the target?
-
The following diagram illustrates the decision-making process for analyzing docking results.
Caption: Decision-making flowchart for the analysis of docking results.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating at multiple stages:
-
Protocol Validation: The initial re-docking of a known ligand ensures that the chosen computational approach can reproduce experimental data.[5]
-
Cross-Referencing: Comparing the results of the novel ligand with known active and inactive compounds provides an internal benchmark for the predictive power of the study.
-
Iterative Refinement: If the initial results are not satisfactory (e.g., poor re-docking RMSD), the parameters of the protocol (e.g., binding site definition, protonation states) should be revisited and refined.
Conclusion and Future Directions
Molecular docking is a valuable hypothesis-generating tool. The protocols outlined in this guide provide a systematic approach to investigating the potential interactions of this compound with biological targets. It is crucial to remember that in silico predictions should always be followed by experimental validation. Promising candidates identified through molecular docking should be synthesized and tested in appropriate in vitro and in vivo assays to confirm their biological activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complex over time.[16]
References
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FooDB. (2010, April 8). Showing Compound Ethyl methyl amine (FDB007670). Retrieved from [Link]
-
Shehadi, I. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules, 27(3), 733. Retrieved from [Link]
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Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]
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Al-Hashedi, M. A., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0309659. Retrieved from [Link]
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Al-Hashedi, M. A., et al. (2025). Molecular Docking and Dynamics Simulations Reveal the Antidiabetic Potential of a Novel Fucoxanthin Derivative from Chnoospora minima. Marine Drugs, 23(1), 1. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012042. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
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YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
National Institutes of Health. (2020, April 23). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
-
ResearchGate. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
ResearchGate. (2025, October 17). (PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
University of Alberta. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecules used in the strain protocol: (1) ethane, (2) methylamine, (3).... Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylmethylamine. Retrieved from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]
-
Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
MDPI. (n.d.). Simulating Methylamine Using a Symmetry-Adapted, Qubit Excitation-Based Variational Quantum Eigensolver. Retrieved from [Link]
-
bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
Sources
- 1. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 2. shadecoder.com [shadecoder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking and Dynamics Simulations Reveal the Antidiabetic Potential of a Novel Fucoxanthin Derivative from Chnoospora minima - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl(oxolan-3-ylmethyl)amine
Welcome to the technical support center for the purification of Ethyl(oxolan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can troubleshoot effectively and achieve high purity for this critical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound, and how do they influence my purification strategy?
A: Understanding potential impurities is the cornerstone of an effective purification strategy. The impurity profile of this compound is largely dictated by its synthetic route. A common synthesis involves the reductive amination of a suitable precursor.[1] Potential impurities can include:
-
Unreacted Starting Materials: Such as 3-aminomethyltetrahydrofuran.[2]
-
Over-alkylation Products: Formation of dithis compound or other secondary and tertiary amines.
-
By-products from Reductants: Borane-amine complexes if using reagents like sodium borohydride.
-
Solvent and Reagent Residues: Residual solvents or catalysts used in the synthesis.[3]
The presence of these impurities, particularly other amines with similar polarities, necessitates a purification technique with high resolving power, such as column chromatography. The basic nature of the target compound and its impurities also allows for strategic use of acid-base extraction.[4][5]
Q2: My preliminary purification by distillation is resulting in a low yield. What could be the cause?
A: Low yield during the distillation of amines like this compound can often be attributed to a few key factors:
-
Azeotrope Formation: Amines can form azeotropes with water or other solvents, leading to co-distillation and making sharp separation difficult.
-
Thermal Degradation: Although generally stable, prolonged heating at high temperatures can lead to decomposition. It is crucial to perform distillation under reduced pressure to lower the boiling point.
-
Incomplete Separation: If the boiling points of your target compound and impurities are very close, fractional distillation with a high-efficiency column is required.[6] Simple distillation may not provide adequate separation.
To troubleshoot, first, ensure your crude material is thoroughly dried to remove water. Then, optimize the vacuum and temperature for the distillation. If the issue persists, consider that distillation may not be the most suitable primary purification method for achieving high purity, and a chromatographic step may be necessary.
Q3: I'm observing significant streaking and poor separation during silica gel column chromatography. How can I improve this?
A: This is a classic issue when purifying amines on standard silica gel. The problem stems from the acidic nature of silica gel interacting with the basic amine, leading to strong adsorption, peak tailing, and sometimes irreversible binding.[7] Here are several effective strategies to counteract this:
-
Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.5-2%).[8] This "competing base" neutralizes the acidic silanol groups on the silica surface, preventing your target amine from strongly adsorbing.[7]
-
Use of Treated Silica: Employ amine-functionalized or "basic" silica gel.[7] This specialized stationary phase is designed to minimize interactions with basic compounds, resulting in much sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (basic or neutral) or reversed-phase silica (C18), depending on the polarity of your compound and impurities.[9]
Here is a decision-making workflow for optimizing amine purification by chromatography:
Caption: Decision workflow for troubleshooting amine purification by column chromatography.
II. Troubleshooting Guides
Guide 1: Acid-Base Extraction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Emulsion formation during extraction. | - Vigorous shaking. - High concentration of the amine salt. - Presence of surfactants or particulate matter. | - Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the crude mixture before extraction to remove any solids. |
| Low recovery of the amine after basification. | - Incomplete extraction into the aqueous acid layer. - Insufficient basification to regenerate the free amine. - The amine salt is partially soluble in the organic layer. | - Perform multiple extractions with the acidic solution to ensure complete transfer.[10] - Check the pH of the aqueous layer after adding the base to ensure it is sufficiently high (pH > 10). - After basification, extract the aqueous layer multiple times with an organic solvent to recover all of the free amine.[10] |
| The product is still contaminated with neutral impurities. | - Incomplete phase separation. - The neutral impurity has some solubility in the aqueous layer. | - Allow sufficient time for the layers to separate completely. - Perform a back-extraction: wash the combined organic layers containing the neutral impurity with a fresh portion of the acidic solution. |
Guide 2: Purity Assessment Challenges
| Problem | Analytical Technique | Troubleshooting Steps |
| Broad or tailing peaks. | Gas Chromatography (GC) | - Use a column specifically designed for amine analysis (e.g., a base-deactivated column). - Ensure the liner is clean and deactivated. - Derivatize the amine to a less polar derivative if necessary. |
| Inaccurate quantification. | GC-FID | - Validate the method for linearity, accuracy, and precision.[11][12] - Use an internal standard for more accurate quantification. - Ensure complete dissolution of the sample in the injection solvent. |
| Difficulty distinguishing between the desired product and structurally similar amine impurities. | Nuclear Magnetic Resonance (NMR) | - Use a higher field strength NMR for better resolution. - Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation. - Compare the spectra with a known standard of the pure compound. |
III. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate this compound from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid.[13][14] The volume of the acidic solution should be about one-third of the organic layer volume. Repeat the extraction two more times.
-
Combine and Wash: Combine the aqueous acidic layers. Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is greater than 10. The free amine should precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous layer with three portions of a fresh organic solvent.[10]
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol details the purification of the amine using silica gel chromatography with a triethylamine-modified eluent.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the partially purified amine from the acid-base extraction in a minimal amount of the mobile phase or a slightly more polar solvent system. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 1% to 20% ethyl acetate in hexane, all containing 0.5% triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.
Caption: Workflow for flash column chromatography of this compound.
IV. Safety Precautions
This compound and related aliphatic amines are flammable and corrosive.[15] Always handle these compounds in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18] In case of skin or eye contact, flush immediately with copious amounts of water.[16]
V. References
-
CHANGZHOU SUNLIGHT PHARMACEUTICAL Co Ltd. Preparation method for 3-aminomethyltetrahydrofuran. CN106366056A.
-
ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
YouTube. Acid-Base Extraction Tutorial. [Link]
-
Google Patents. Methylamines purification process. EP0037695B1.
-
Google Patents. Method for Producing an Ethylamine From Denatured Ethanol. US20080194879A1.
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Chemical Note. Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: Methylamine. [Link]
-
Occupational Safety and Health Administration. Triethanolamine. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Reddit. Chromotography with free amines?. [Link]
-
YouTube. Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]
-
Chalmers University of Technology. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
-
International Institute for Science, Technology and Education. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Google Patents. Preparation method of methyl ethylamine. CN101062901A.
-
National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
Asian Publication Corporation. Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
YouTube. METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
Tecnoproject. Safety Data Sheet: Ethylamine. [Link]
-
MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
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- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. tecnoproject.com [tecnoproject.com]
Technical Support Center: N-Alkylation of Amines Optimization Guide
Core Directive & Scope
Objective: This guide addresses the kinetic and thermodynamic challenges inherent in forming C–N bonds. Unlike standard textbook procedures, this document focuses on breaking symmetry (mono- vs. poly-alkylation) and overcoming deactivation (steric/electronic hindrance).
The Central Paradox: In direct nucleophilic substitution (
Decision Logic: Selecting the Right Methodology
Before optimizing conditions, validate your method selection.[1] Do not force an
Figure 1: Strategic decision tree for N-alkylation method selection based on substrate class.
Module A: Controlling Selectivity in Direct Alkylation ( )
The Issue: You require mono-alkylation of a primary amine with an alkyl halide, but you are observing significant dialkylation and quaternary salt formation.
The "Cesium Effect" Protocol
For direct alkylation where reductive amination is impossible, the use of Cesium bases is the industry standard for suppressing polyalkylation.
Mechanism: The large ionic radius of
Optimized Protocol:
-
Solvent: Anhydrous DMF or NMP (High dielectric constant is required to dissociate the ion pair).
-
Base:
(Cesium Carbonate) or . -
Stoichiometry: 1.0 equiv Amine : 1.2 equiv Halide : 2.0 equiv Base.
-
Additives: If using Alkyl Chlorides, add 0.5 equiv TBAI (Tetrabutylammonium iodide) to catalyze via the Finkelstein reaction (in situ conversion to iodide).
Expert Insight: Do not use
if selectivity is your primary failure mode. Potassium is too small to effectively suppress the second alkylation in many sensitive substrates.
Troubleshooting Table: Direct Alkylation
| Symptom | Probable Cause | Corrective Action |
| Polyalkylation | Product is more nucleophilic than SM. | Switch to Cesium Hydroxide protocol; Dilute reaction (0.05 M); Use excess amine (5-10 equiv) if cheap. |
| No Reaction | Poor leaving group or solubility. | Add KI or TBAI (Finkelstein catalyst); Switch solvent to DMF/DMSO; Heat to 60-80°C. |
| Elimination (Alkene) | Base is too strong/bulky. | Switch from organic bases (TEA/DIPEA) to inorganic carbonate bases ( |
Module B: Reductive Amination (The "Self-Validating" System)
The Issue: You need high reliability and functional group tolerance. Direct alkylation is too messy.
The Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB) .[2] This reagent is chemoselective for imines over aldehydes/ketones, meaning you can mix everything in one pot without reducing the starting carbonyl.
Standard Operating Procedure (SOP-RA-01)
Reagents:
-
Amine (1.0 equiv)[3]
-
Aldehyde/Ketone (1.1 - 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[4]
Step-by-Step Workflow:
-
Imine Formation: Dissolve Amine and Carbonyl in DCE (0.2 M). Add AcOH. Stir for 15-30 mins at Room Temp.
-
Why? Acid catalysis accelerates the dehydration to the iminium ion.
-
-
Reduction: Add STAB in one portion.
-
Note: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS.
-
Self-Validation: If SM remains but no product forms, the imine is not forming. Increase Temp to 40°C or add molecular sieves.
-
-
Quench: Quench with saturated aqueous
. Extract with DCM.
Visualizing the Selectivity:
Figure 2: Kinetic selectivity of STAB. The rate of iminium reduction (
Module C: Buchwald-Hartwig Amination (Aryl Amines)
The Issue: You are trying to react an Aryl Halide with an amine.
The Solution: Palladium-catalyzed cross-coupling.[1]
Critical Troubleshooting: Catalyst Deactivation
A common failure in Buchwald reactions is the "Iodide Trap."
-
Observation: Reaction works with Aryl-Bromide but fails with Aryl-Iodide.
-
Cause: Iodide ions bind tightly to Palladium, forming stable
dimers that are off-cycle (inactive). -
Fix:
-
Switch to Aryl-Bromides or Aryl-Triflates.
-
If you must use Iodides, use a bulky ligand (e.g., BrettPhos or XPhos ) which sterically discourages dimer formation.
-
Solvent switch: Use Toluene (Iodide salts are less soluble, precipitating out the inhibitor).
-
Ligand Selection Guide
-
Primary Amines: BrettPhos, RuPhos.
-
Secondary Amines: RuPhos, DavePhos.
-
Anilines: XPhos.
FAQ: Specific Scenarios
Q: My amine is sterically hindered (e.g., tert-butyl amine). Direct alkylation yields <10%.
-
A: Direct alkylation will fail due to steric repulsion preventing the
transition state.-
Solution: Use Reductive Amination with a ketone.[2] If that fails, use Buchwald-Hartwig with a specialized ligand like t-BuBrettPhos.
-
Q: I am scaling up. Can I avoid toxic DCE?
-
A: Yes. For reductive amination, THF or 2-MeTHF are viable alternatives, though reaction times may double. For direct alkylation, Acetonitrile is a greener replacement for DMF, though you may lose some "Cesium Effect" selectivity.
Q: Can I use Phase Transfer Catalysis (PTC) to avoid dry solvents?
-
A: Yes. PTC is excellent for simple alkylations.
-
System: Toluene (organic) + 50% NaOH (aq).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).
-
Note: This is aggressive. Not suitable for base-sensitive substrates (esters, base-labile protecting groups).
-
References
-
The Cesium Effect: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5][6][7][8] Journal of Organic Chemistry, 2002.
-
Reductive Amination (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[2][4]
-
Buchwald-Hartwig Troubleshooting: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Phase Transfer Catalysis: "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au, 2022.
Sources
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
Ethyl(oxolan-3-ylmethyl)amine stability and degradation issues
Stability, Degradation, and Handling Guide
Product Identity: Ethyl(oxolan-3-ylmethyl)amine Synonyms: N-Ethyl-3-aminomethyltetrahydrofuran; N-Ethyl-(tetrahydrofuran-3-yl)methanamine Chemical Class: Secondary Amine / Cyclic Ether (Tetrahydrofuran derivative)
Introduction: The Dual-Risk Profile
As a Senior Application Scientist, I often see researchers treat this building block as a simple amine. However, This compound possesses a "dual-risk" chemical structure that requires specific handling protocols to ensure experimental reproducibility and safety.
-
The Secondary Amine: Highly susceptible to atmospheric
capture (carbamate formation) and N-oxidation. -
The Oxolane (THF) Ring: Prone to radical autoxidation, leading to the formation of potentially explosive hydroperoxides, particularly at the
-carbon position relative to the ether oxygen.
This guide provides the technical grounding to stabilize this reagent and troubleshoot degradation issues effectively.
Module 1: Chemical Stability & Degradation Mechanisms
Understanding why your reagent degrades is the first step to preventing it. This molecule degrades via two distinct pathways depending on environmental exposure.
Pathway A: The "Air" Attack (Autoxidation)
Exposure to oxygen and light initiates a radical chain reaction on the tetrahydrofuran ring. This is a safety hazard.[1]
-
Mechanism: A hydrogen atom is abstracted from the carbon adjacent to the ether oxygen, forming a radical that reacts with
to form a hydroperoxide.[1] -
Result: Accumulation of shock-sensitive peroxides and eventual ring-opening decomposition.
Pathway B: The "Moisture/CO2" Attack
Exposure to ambient air allows the secondary amine to react with Carbon Dioxide.
-
Mechanism:
-
Result: Formation of a white, solid carbamate salt (often mistaken for "freezing" or polymerization).
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways showing the oxidative risk (Red) and the carboxylation risk (Yellow).
Module 2: Diagnostic Data & Troubleshooting
Use this table to diagnose the state of your reagent based on visual and analytical observations.
| Symptom | Probable Cause | Technical Explanation | Remediation |
| White Solid / Crust | Carbamate Formation | Reaction with atmospheric | Do not heat. Dissolve in strong base (NaOH) to liberate |
| Yellow Discoloration | N-Oxidation | Slow oxidation of the secondary amine to form N-oxides or imine impurities. | Distillation under reduced pressure (vacuum) or silica filtration. |
| Positive Starch-KI Test | Peroxide Formation | Autoxidation of the oxolane (THF) ring. | CRITICAL SAFETY ISSUE. If >100 ppm, quench immediately with aqueous metabisulfite or dispose of as hazardous waste. |
| LC-MS: M+16 Peak | N-Oxide or Hydroxyl | Oxygen insertion (+16 Da) typically on the Nitrogen or | Impurity is polar; remove via acid-base extraction or chromatography. |
Module 3: Validated Handling Protocols
Protocol A: Peroxide Testing (Mandatory)
Frequency: Every 3 months or before any distillation.
-
Reagent: Prepare a fresh 10% aqueous Potassium Iodide (KI) solution.
-
Test: Add 1 mL of the amine to 1 mL of KI solution. Add 1 drop of dilute HCl.
-
Observation:
-
Colorless: Safe (< 10 ppm).
-
Weak Yellow: Caution (10–100 ppm). Treatable.
-
Brown/Black:DANGER (> 100 ppm). Do not distill. Quench or dispose.
-
Protocol B: Recovery from Carbamate (The "White Crust" Fix)
Use this if your liquid amine has turned into a semi-solid slush due to air exposure.
-
Dissolution: Dissolve the solid/liquid mixture in DCM (Dichloromethane) or MTBE.
-
Washing: Wash the organic layer with 2M NaOH (2x).
-
Drying: Dry the organic layer over anhydrous
(Sodium Sulfate). -
Concentration: Remove solvent under vacuum. Backfill with Nitrogen. [6][7][10]
Protocol C: Inert Storage Workflow
To prevent degradation, a strict barrier against atmosphere is required.
Figure 2: Cyclic workflow for maintaining reagent integrity.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I distill this amine to purify it? A: Yes, but with extreme caution. Because it contains a THF moiety, you must test for peroxides first (Protocol A). If peroxides are absent, distill under high vacuum to keep the temperature as low as possible. Do not distill to dryness; leave a small residue to prevent concentrating any trace peroxides.
Q2: Why did my yield drop in the amidation reaction? A: If you used the amine directly from an old bottle, you likely weighed out a mixture of amine and carbamate salt. The carbamate is non-nucleophilic in this state.
-
Fix: Run a titration to determine the effective molecular weight or perform Protocol B (Base Wash) before use.
Q3: Is the "yellowing" reversible? A: No. The yellow color comes from conjugated oxidation byproducts (imines/N-oxides). While you cannot "reverse" it back to amine, you can remove these impurities via vacuum distillation. For most standard couplings (amide bond formation), slightly yellow amine is acceptable, but for catalytic cross-couplings, it may poison the catalyst.
References
-
Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[1][3][11][12][13] Chemical Health and Safety, 8(5), 12-22. Retrieved from [Link]
-
Gouedard, C., et al. (2012).[5] Amine degradation in CO2 capture.[5] I. A review. International Journal of Greenhouse Gas Control, 10, 244-270.[5] (Mechanisms of amine-CO2 interaction). Retrieved from [Link]
-
Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds.[6] Journal of Chemical Education, 47(3), A175. (Standard protocols for ether peroxide detection).
Sources
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- 2. chemrxiv.org [chemrxiv.org]
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- 4. researchgate.net [researchgate.net]
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. guidechem.com [guidechem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ethyl(oxolan-3-ylmethyl)amine Synthesis
Topic: Troubleshooting & Process Optimization for
Technical Abstract
Ethyl(oxolan-3-ylmethyl)amine is a critical secondary amine building block in medicinal chemistry. The synthesis is frequently complicated by the instability of the precursor (tetrahydrofuran-3-carboxaldehyde) and the propensity for over-alkylation. This guide prioritizes the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB), a method validated for its selectivity and mild conditions (Abdel-Magid protocol). We also address the Amide Reduction route as a robust alternative for scale-up.
Module A: Synthesis Strategy & Route Selection
The choice of synthetic route dictates the impurity profile. Review the decision matrix below before starting.
Visualizing the Pathway Logic
Figure 1: Comparative synthetic pathways. Route A (top) is faster but requires strict stoichiometry. Route B (bottom) is longer but avoids over-alkylation.
Module B: Critical Troubleshooting (Q&A)
Category 1: Precursor Instability (The Aldehyde)
Q: My starting material, Tetrahydrofuran-3-carboxaldehyde, is dark/viscous. Can I use it? A: No. This aldehyde is notoriously unstable. It oxidizes to the carboxylic acid or polymerizes upon air exposure.
-
Diagnosis: Check the proton NMR. A clean aldehyde proton signal (
9.6–9.8 ppm) is essential. Broad peaks indicate polymerization. -
Correction: Distill the aldehyde immediately before use (bp ~55°C at 15 mmHg). If purchasing commercial stock, buy the 50% aqueous solution (more stable) or the bisulfite adduct .
-
Note: If using the aqueous solution, you must switch from STAB to NaBH
or use a biphasic protocol, as STAB decomposes rapidly in water.
-
Category 2: Reaction Failure (Low Yield)
Q: I used Sodium Triacetoxyborohydride (STAB), but the reaction stalled. Why?
A: STAB is moisture-sensitive and reacts slower than NaBH
-
Moisture: If your ethylamine source was aqueous (70% wt in H
O) or the solvent was "wet" THF, the hydride was quenched before reducing the imine. -
Imine Formation: The formation of the imine between a hindered aldehyde and ethylamine can be slow.
-
Solution:
-
Use anhydrous 2.0 M Ethylamine in THF.
-
Pre-mix the aldehyde and amine for 30–60 minutes before adding the hydride to ensure imine formation.
-
Add 1.0 eq of Acetic Acid. STAB requires a slightly acidic media to facilitate the reduction of the iminium ion.
-
Category 3: Impurity Profile (Over-Alkylation)
Q: I see a spot with a slightly higher Rf than my product. Is it the tertiary amine?
A: Likely yes. This is the
-
Cause: Reductive amination can "run away" if the secondary amine product reacts with remaining aldehyde.
-
Prevention:
-
Stoichiometry: Use a slight excess of Ethylamine (1.2 – 1.5 eq) relative to the aldehyde. Never use excess aldehyde.
-
Addition Order: Add the aldehyde slowly to the amine solution, not the other way around.
-
Module C: Validated Protocol (Gold Standard)
Method: Direct Reductive Amination (Abdel-Magid Protocol) Scale: 10 mmol basis
| Reagent | Equivalents | Amount | Role |
| THF-3-Carboxaldehyde | 1.0 | 1.00 g (10 mmol) | Electrophile |
| Ethylamine (2M in THF) | 1.2 | 6.0 mL (12 mmol) | Nucleophile |
| Acetic Acid (Glacial) | 1.0 | 0.60 g (10 mmol) | Catalyst |
| STAB | 1.4 | 2.97 g (14 mmol) | Reducing Agent |
| DCE (1,2-Dichloroethane) | Solvent | 30 mL | Solvent |
Step-by-Step Procedure:
-
Imine Formation:
-
In a dry flask under Nitrogen, charge the Ethylamine solution and DCE .
-
Add THF-3-Carboxaldehyde dropwise over 5 minutes.
-
Critical Checkpoint: Stir at Room Temperature (RT) for 30 minutes. Ensure the solution remains clear or slightly cloudy (no precipitation of polymeric aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (Sodium Triacetoxyborohydride) in 3 portions over 15 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench:
-
Quench by adding saturated aqueous NaHCO
(20 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
-
Workup:
-
Extract with DCM (
mL). -
Wash combined organics with Brine.
-
Dry over Na
SO and concentrate.
-
Module D: Purification & Characterization
Secondary amines often streak on silica gel due to interaction with silanol groups.
Purification Decision Tree
Figure 2: Purification workflow. Acid-base extraction is superior for removing non-basic impurities (unreacted aldehyde).
Characterization Data (Expected):
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl3): Look for the diagnostic doublet at
ppm (N-CH -CH-THF) and the quartet/triplet of the ethyl group. -
Storage: Store under Argon at 4°C. Secondary amines absorb CO
from the air to form carbamates over time.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
-
Sigma-Aldrich. "Tetrahydrofuran-3-carboxaldehyde Product Safety & Handling."
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Ethyl(oxolan-3-ylmethyl)amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl(oxolan-3-ylmethyl)amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Synthesis Pathway Overview
The most direct and industrially relevant method for synthesizing this compound is through the catalytic reductive amination of tetrahydrofuran-3-carboxaldehyde with ethylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then immediately reduced in the presence of a catalyst and a reducing agent (typically hydrogen gas) to yield the desired secondary amine.
The efficiency of this transformation is critically dependent on the choice of catalyst, which influences reaction rate, selectivity, and overall yield.
Caption: Reductive amination pathway for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
There are two main approaches for the reductive amination step:
-
Heterogeneous Catalytic Hydrogenation: This is the most common industrial method. It involves using a solid catalyst (typically a noble metal on a carbon support or Raney Nickel) with hydrogen gas as the terminal reducing agent. The key advantage is the ease of catalyst removal (filtration) and the potential for catalyst recycling.[1]
-
Stoichiometric Hydride Reagents: This laboratory-scale method uses chemical reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are highly selective for reducing the imine intermediate in the presence of the starting aldehyde, which simplifies the reaction setup as it doesn't require high-pressure hydrogenation equipment.[3][4]
Q2: What are the key advantages and disadvantages of common heterogeneous catalysts for this reaction?
Choosing the right heterogeneous catalyst is a balance of activity, selectivity, cost, and robustness. Below is a comparative summary of the most common choices.
| Catalyst | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | - High activity for C=N bond reduction.- Good functional group tolerance.- Generally lower tendency for over-alkylation compared to more aggressive catalysts.[5][6] | - Can be sensitive to sulfur or other catalyst poisons.[7]- Higher cost than nickel-based catalysts.- May require higher pressures for optimal performance. |
| Raney® Nickel (Ra-Ni) | - Very cost-effective.- Highly active for hydrogenation of nitriles and imines.[8][9][10]- Robust and can be used in slurry-phase reactors.[11] | - Pyrophoric when dry, requiring careful handling.- Can promote side reactions or over-alkylation if conditions are not optimized.- Prone to deactivation.[11] |
| Platinum on Carbon (Pt/C) | - Excellent activity, often at lower temperatures and pressures than Pd/C.- High stability and resistance to acidic conditions.[12][13] | - Higher cost than Pd/C and Ra-Ni.- Can be too active, leading to ring-opening or other side reactions if not controlled. |
| Rhodium on Carbon (Rh/C) | - Extremely high activity.- Can be effective for challenging C-H amination reactions.[14][15] | - Highest cost among common choices.- Its high reactivity can lead to low selectivity for this specific transformation. Often overkill for standard reductive amination. |
Q3: When should I choose a stoichiometric reducing agent (like NaBH(OAc)₃) over catalytic hydrogenation?
Stoichiometric reagents are preferred in the following scenarios:
-
Small-Scale Synthesis & R&D: When ease of setup and rapid screening of conditions are more important than cost and atom economy.
-
Absence of High-Pressure Equipment: Catalytic hydrogenation requires specialized reactors (autoclaves) to handle hydrogen gas safely.
-
Highly Sensitive Substrates: If the starting aldehyde or the product amine contains functional groups that are sensitive to catalytic hydrogenation (e.g., certain double bonds, benzyl protecting groups), a milder chemical reductant like NaBH(OAc)₃ provides superior chemoselectivity.[2]
Q4: How do I prepare and activate my heterogeneous catalyst before the reaction?
Proper catalyst activation is crucial for achieving high activity and reproducibility.
-
Palladium/Platinum/Rhodium on Carbon (Pd/C, Pt/C, Rh/C): These catalysts are often used as received. However, for critical applications, they can be pre-reduced. A typical procedure involves suspending the catalyst in the reaction solvent under an inert atmosphere (Nitrogen or Argon), then purging with hydrogen gas for a period (e.g., 1-2 hours) at room temperature before adding the reactants.[7] This ensures the removal of any surface oxides from the metal nanoparticles.[12]
-
Raney® Nickel (Ra-Ni): This catalyst is typically supplied as a slurry in water or another solvent. It must be washed several times with the reaction solvent to remove the storage liquid before use. Crucially, Raney® Nickel should never be allowed to dry completely in the air, as it is pyrophoric. All transfers and washing steps must be done under a liquid or inert atmosphere.[11]
Section 3: Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant formation of the tertiary amine (dithis compound). How can I improve selectivity for the secondary amine?
Over-alkylation is a classic challenge in amine synthesis because the product secondary amine can be more nucleophilic than the starting primary amine.[16][17]
-
Control Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.5 equivalents) relative to the aldehyde. This statistically favors the formation of the initial imine over the reaction of the product with another aldehyde molecule.
-
Slow Addition of Aldehyde: Instead of adding all reactants at once, try a slow, continuous addition of the tetrahydrofuran-3-carboxaldehyde to the mixture of ethylamine and catalyst under hydrogenation conditions. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react with it.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of the undesired second alkylation. Running the reaction at the lowest temperature that still provides a reasonable rate can significantly improve selectivity.
-
Catalyst Choice: Less reactive catalysts, such as Pd/C, are often more selective against over-alkylation than highly active catalysts like Raney Nickel or Rhodium.[18]
Q3: My catalyst seems to have lost activity after one or two runs. What is causing deactivation and can it be regenerated?
Catalyst deactivation is often due to poisoning or physical changes.
-
Poisoning: The most common cause is impurities. Sulfur compounds in reagents or solvents can irreversibly poison noble metal catalysts like Pd and Pt.[7] Ensure you are using high-purity, sulfur-free materials.
-
Fouling: High molecular weight byproducts or polymers can physically block the active sites on the catalyst surface. A solvent wash between runs may help.
-
Sintering: At excessively high temperatures, the fine metal nanoparticles on the carbon support can agglomerate into larger, less active particles.[12] Adhere to the recommended temperature limits for your catalyst.
-
Regeneration: For Raney Nickel, a specific regeneration procedure involving treatment under hydrogen at elevated temperatures can sometimes restore activity by cleaning the surface.[11] For noble metal catalysts, regeneration is more complex and often involves controlled oxidation followed by re-reduction, which is typically performed by the manufacturer.
Q4: The reaction is sluggish or stalls completely. What experimental parameters should I investigate?
If the reaction fails to proceed, consider these factors:
-
Hydrogen Pressure: Ensure the system is properly sealed and that the hydrogen pressure is adequate. Some catalysts require a minimum pressure (e.g., >50 psi) to be effective.
-
Agitation/Mixing: In a slurry reaction, vigorous stirring is essential to ensure good contact between the gaseous hydrogen, the liquid phase, and the solid catalyst surface. If mixing is poor, the reaction will be mass-transfer limited.
-
Solvent Choice: The reaction should be run in a solvent that dissolves the reactants and intermediates but does not interfere with the catalyst. Alcohols (like ethanol or methanol) and ethers (like THF) are common choices.
-
pH of the Medium: The formation of the imine intermediate is often catalyzed by a trace amount of acid but inhibited by strong acid.[19] The reduction step, however, is often faster on the protonated iminium ion. The optimal pH is a delicate balance. Sometimes adding a catalytic amount of a weak acid like acetic acid can be beneficial, particularly when using hydride reducing agents.[2]
Section 4: Experimental Protocol Example
This protocol provides a representative method for the synthesis using 5% Palladium on Carbon, a widely applicable and reliable catalyst.
Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
Tetrahydrofuran-3-carboxaldehyde (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
5% Palladium on Carbon (5% w/w relative to the aldehyde)
-
Ethanol (Anhydrous, as solvent)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 5% Pd/C catalyst (e.g., 0.5 g for 10 g of aldehyde).
-
Inerting: Seal the vessel and purge the atmosphere with dry nitrogen or argon gas three times to remove all oxygen.
-
Solvent Addition: Under the inert atmosphere, add anhydrous ethanol (e.g., 100 mL).
-
Catalyst Wetting: Stir the catalyst slurry gently for 10-15 minutes to ensure it is fully wetted.
-
Reactant Addition: Add the ethylamine solution in THF, followed by the tetrahydrofuran-3-carboxaldehyde.
-
Hydrogenation: Seal the vessel securely. Purge the headspace with hydrogen gas three times, then pressurize the vessel to the desired pressure (e.g., 100 psi / ~7 bar).
-
Reaction: Begin vigorous stirring and heat the vessel to the target temperature (e.g., 40-50 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Under the nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the resulting crude amine can be purified by distillation or chromatography as required.
Section 5: References
-
CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. Google Patents.
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). PMC - PubMed Central. [Link]
-
US4476242A - Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid. Google Patents.
-
US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol. Google Patents.
-
Synthesis, characterization and cytotoxicity of ammine/ethylamine platinum(II) complexes with carboxylates. PubMed. [Link]
-
Amines - Amine Synthesis (A-Level Chemistry). Study Mind. [Link]
-
EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. Google Patents.
-
Small molecule-assisted synthesis of carbon supported platinum intermetallic fuel cell catalysts. (2022). PMC - PubMed Central. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Research Progress of Amine Catalysts for Polyurethane. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]
-
Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes. Chemical Communications (RSC Publishing). [Link]
-
Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles. Chemical Science (RSC Publishing). [Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
US3736266A - Preparation of carbon supported palladium catalysts. Google Patents.
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds. Google Patents.
-
24.6 Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]
-
Influence of carbon chain length on the synthesis and yield of fatty amine-coated iron-platinum nanoparticles. PubMed. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]
-
Effect of Organometallic and Tertiary Amine Catalyst on the Properties of Polyurethane Prepolymer. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]
-
Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. ResearchGate. [Link]
-
preparation of amines. Chemguide. [Link]
-
Ethylamine Properties, Reactions, and Applications. Safrole. [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]
-
Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. ResearchGate. [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant. Green Chemistry (RSC Publishing). [Link]
-
Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. [Link]
-
Catalytic Acetylation Amines with Ethyl Acetate. ResearchGate. [Link]
-
(Thienyl-3)-2 ethylamine. Google Patents.
-
Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. US4476242A - Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol - Google Patents [patents.google.com]
- 8. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. papers.sim2.be [papers.sim2.be]
- 12. Small molecule-assisted synthesis of carbon supported platinum intermetallic fuel cell catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Overcoming Low-Yield Synthetic Steps
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Low-yield reactions are a significant bottleneck in multi-step organic synthesis, impacting timelines, resource allocation, and overall project viability. This guide provides a structured, in-depth approach to troubleshooting and identifying alternative synthetic routes to circumvent these challenging transformations. Drawing from established chemical principles and cutting-edge methodologies, this resource is designed to empower you with the expertise to make informed, data-driven decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the first general parameters I should investigate?
A1: Before exploring entirely new synthetic routes, a thorough evaluation of the current reaction conditions is crucial. Often, suboptimal parameters are the root cause of poor yields. Systematically investigate the following:
-
Purity of Reagents and Solvents: Impurities can act as catalyst poisons or participate in side reactions. Ensure the quality of your starting materials, reagents, and solvents. Purification, such as distillation of solvents or recrystallization of reagents, may be necessary.[1][2]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Experiment with adjustments to find the optimal conditions that maximize your yield.[3][4] For instance, some reactions may benefit from cryogenic conditions to suppress side reactions, while others may require elevated temperatures to overcome activation energy barriers.
-
Stoichiometry and Concentration: The ratio of reactants can significantly influence the reaction outcome. Varying the stoichiometry or concentration might favor the desired reaction pathway.
-
Catalyst Performance: If you are using a catalyst, ensure its activity and consider evaluating alternative catalysts that could offer higher speed or yield.[3][4]
-
Atmosphere Control: For reactions sensitive to oxygen or water, ensure you are using appropriate inert atmosphere techniques, such as flame-drying glassware and using dry, degassed solvents.[5]
Q2: When should I consider changing my synthetic strategy instead of optimizing the current low-yield step?
A2: The decision to abandon a low-yield step in favor of an alternative route is a matter of strategic consideration. A general guideline is to switch when:
-
Extensive optimization efforts have failed to produce a significant improvement. If after systematically varying the parameters mentioned in Q1, the yield remains stubbornly low, it may be more efficient to explore other options.
-
The low-yield step is early in a long synthetic sequence. A poor yield in an early step has a compounding negative effect on the overall yield of the final product.[6]
-
The current route involves hazardous, expensive, or difficult-to-handle reagents. An alternative route that is safer, more cost-effective, or operationally simpler may be preferable, even if the yield is only moderately better.
-
The purification of the desired product is exceptionally difficult due to the formation of closely related byproducts. A cleaner reaction, even with a slightly lower yield, can be more advantageous overall.
Q3: What are the main categories of alternative synthetic strategies I should consider?
A3: Broadly, alternative strategies can be categorized as follows:
-
Revisiting the Disconnection Approach: Re-evaluating the retrosynthetic analysis of your target molecule can reveal entirely new bond-forming strategies and intermediates.
-
Employing Modern Synthetic Methodologies: Leveraging recent advances in catalysis and reaction technology can provide solutions to long-standing synthetic challenges. This includes areas like C-H activation, photoredox catalysis, and biocatalysis.
-
Process Chemistry and Engineering Solutions: Technologies like flow chemistry can offer significant advantages in terms of yield, selectivity, and safety, particularly for reactions that are difficult to control in batch mode.[7][8]
-
Protecting Group Strategy Re-evaluation: Minimizing or eliminating protecting group steps can significantly improve overall yield and efficiency.[9][10]
Troubleshooting Guides: Scenarios and Solutions
This section delves into specific, common low-yield scenarios and provides actionable troubleshooting advice and alternative approaches.
Scenario 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig)
Q: My Suzuki coupling is giving a low yield of the desired biaryl product, with significant amounts of starting material remaining and some homocoupling observed. What should I investigate?
A: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. The catalytic cycle is complex, and multiple factors can inhibit its efficiency.
Initial Troubleshooting Steps:
-
Ligand and Catalyst Screening: The choice of ligand is paramount. If you are using a standard ligand like PPh₃, consider screening more advanced, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. These can promote oxidative addition and reductive elimination steps.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, THF, with or without water).
-
Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation). Ensure the purity of your boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Oxygen Exclusion: Rigorous exclusion of oxygen is critical, as it can oxidize the Pd(0) catalyst and phosphine ligands. Ensure proper degassing of solvents and use of an inert atmosphere.
Alternative Route Consideration: C-H Activation
If optimization fails, consider a more modern approach that avoids the pre-functionalization required for traditional cross-coupling. C-H activation strategies directly couple a C-H bond with a coupling partner, offering a more atom-economical and potentially shorter synthetic route.[11][12][13]
-
Causality: Traditional cross-coupling reactions require the synthesis of organometallic reagents (like boronic acids) or organohalides, which adds steps and can introduce impurities.[14] C-H activation circumvents this by directly functionalizing an abundant C-H bond, making the overall sequence more efficient.[13]
Experimental Protocol: Example of a Pd-Catalyzed C-H Arylation
This is a general, illustrative protocol and must be adapted to your specific substrates.
-
To an oven-dried Schlenk tube, add the aryl C-H substrate (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine or NHC ligand, 10 mol%).
-
Add a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv) and a carboxylic acid additive (e.g., pivalic acid, 30 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe.
-
Heat the reaction mixture at the predetermined optimal temperature (e.g., 100-140 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Scenario 2: Low Yield and Poor Selectivity in a Protecting Group Manipulation
Q: The removal of my Boc protecting group is leading to decomposition of my substrate, resulting in a low yield of the desired amine. What are my options?
A: Protecting group manipulations are notorious for reducing overall yield, as they add two steps (protection and deprotection) to a synthesis.[9][10][15] When deprotection is problematic, it's a strong indicator that a change in strategy is needed.
Immediate Troubleshooting:
-
Milder Deprotection Conditions: Standard Boc deprotection uses strong acids like TFA. Try milder conditions, such as HCl in dioxane, TMSOTf with 2,6-lutidine, or enzymatic deprotection if applicable.
-
Orthogonal Protecting Groups: If your molecule has multiple protecting groups, ensure they are orthogonal, meaning one can be removed without affecting the others.[15][16] For example, if you have a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile), you can selectively deprotect one.
Alternative Strategy: Protecting-Group-Free Synthesis
The most elegant and efficient solution is often to redesign the synthesis to avoid the need for a protecting group altogether.[10][15]
-
Causality: Each protection and deprotection step adds to the overall step count and inevitably leads to material loss, reducing the overall yield.[10][17] By designing a synthesis that relies on the inherent chemoselectivity of reagents, these inefficient steps can be eliminated.
Conceptual Workflow for Redesigning a Synthesis to be Protecting-Group-Free:
Caption: Decision workflow for moving towards a protecting-group-free synthesis.
Harnessing Modern Synthetic Technologies
When conventional methods fall short, modern synthetic technologies can provide powerful solutions.
Biocatalysis: The Power of Enzymes
Q: My reaction requires high stereoselectivity, but the current chiral catalyst gives a low enantiomeric excess and yield. Is there an alternative?
A: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild conditions.[18][19] For reactions where stereocontrol is critical, enzymes can be a transformative solution.
-
Causality: The active site of an enzyme provides a highly organized, three-dimensional environment that precisely orients the substrate, leading to exceptionally high levels of selectivity that are often difficult to achieve with small-molecule catalysts.[18][19]
Comparative Yields of a Ketone Reduction: Chemical vs. Biocatalytic
| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| Chemical | NaBH₄ / Chiral Ligand | 75 | 85 |
| Biocatalytic | Ketoreductase Enzyme | >95 | >99 |
This table is illustrative and actual results will vary based on the specific substrate and conditions.
Biocatalysis can shorten synthetic routes to active pharmaceutical ingredients and is a more sustainable approach.[20][21]
Flow Chemistry: Precision and Control
Q: My reaction is highly exothermic and difficult to control on a larger scale, leading to side products and low yield. How can I improve this?
A: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters compared to batch processing.[7][22]
-
Causality: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer.[22][23] This enables precise temperature control, minimizing thermal gradients and preventing the formation of hotspots that can lead to decomposition and side reactions.[23] The result is often a higher yield and improved selectivity.[8][23]
Workflow for Transitioning a Reaction from Batch to Flow:
Caption: A typical workflow for converting a batch process to a continuous flow process.
Photoredox Catalysis: New Reaction Pathways
Q: I am struggling with a difficult bond formation that requires harsh conditions. Are there milder alternatives?
A: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[24][25] This strategy can open up entirely new, previously inaccessible reaction pathways.[26]
-
Causality: By using a photocatalyst that absorbs light, it's possible to generate highly reactive species from stable precursors at room temperature.[24][27] This avoids the need for high temperatures or aggressive reagents that can be incompatible with sensitive functional groups. The use of low-energy red light can further minimize side reactions.[28]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl(oxolan-3-ylmethyl)amine and its Methyl Analog
A Guide for Researchers in Medicinal Chemistry and Pharmacology
Abstract
In the pursuit of novel therapeutics, understanding the structure-activity relationship (SAR) of a chemical series is paramount. Even minor structural modifications can profoundly alter a compound's interaction with its biological target, influencing affinity, efficacy, and selectivity. This guide provides an in-depth, objective comparison of the biological activities of two closely related amine derivatives: Ethyl(oxolan-3-ylmethyl)amine and its methyl analog, Mthis compound. Through a series of standardized in vitro assays targeting the muscarinic acetylcholine M2 and M3 receptors, we elucidate the subtle yet significant impact of substituting a methyl group with an ethyl group on the amine nitrogen. This analysis, supported by detailed experimental protocols and data, offers valuable SAR insights for drug development professionals.
Introduction: The Significance of N-Alkyl Substitution
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The N-alkyl(oxolan-3-ylmethyl)amine core represents a versatile template for exploring interactions with various receptor systems. The choice between a methyl and an ethyl substituent on the nitrogen atom is a common early-stage decision in lead optimization. This seemingly minor change can modulate key pharmacological parameters:
-
Steric Profile: The larger ethyl group can introduce steric hindrance that may either prevent binding to a compact pocket or enhance binding through favorable van der Waals interactions in a larger, more accommodating pocket.[1]
-
Lipophilicity: The addition of a methylene unit increases the compound's lipophilicity, which can affect membrane permeability and interactions with hydrophobic regions of the receptor binding site.
-
Conformational Flexibility: The ethyl group offers slightly more conformational flexibility than the methyl group, which can influence the molecule's ability to adopt the optimal conformation for receptor binding.[1]
This guide investigates these factors by characterizing the two analogs at the human muscarinic M2 and M3 receptors (M₂ and M₃ mAChRs), G-protein coupled receptors (GPCRs) that play critical roles in cardiovascular and smooth muscle function, respectively. Understanding subtype selectivity between M₂ and M₃ is crucial for developing targeted therapies with reduced side effects.
Head-to-Head Comparison of Biological Activities
To quantitatively compare the two compounds, a series of in vitro pharmacological assays were conducted. The ethyl analog is designated C1-Et , and the methyl analog is designated C1-Me .
Receptor Binding Affinity (Kᵢ)
Competitive radioligand binding assays were performed to determine the binding affinity (Kᵢ) of each compound for the M₂ and M₃ receptors.[2][3] These assays measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.[2] A lower Kᵢ value indicates higher binding affinity.
-
At the M₂ Receptor: The ethyl analog, C1-Et , demonstrated a significantly higher affinity (lower Kᵢ) compared to its methyl counterpart, C1-Me . This suggests that the slightly larger and more lipophilic ethyl group forms more favorable interactions within the M₂ receptor's binding pocket.
-
At the M₃ Receptor: Conversely, C1-Me displayed a moderately higher affinity for the M₃ receptor than C1-Et . This reversal in preference indicates a difference in the topology of the binding sites between the two receptor subtypes. The bulkier ethyl group in C1-Et may introduce a subtle steric clash in the M₃ pocket that is not present in the M₂ pocket.[4]
Functional Activity (EC₅₀ and Eₘₐₓ)
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. Since M₂ and M₃ receptors are coupled to Gᵢ and Gq proteins respectively, their activation leads to a decrease (for Gᵢ) or increase (for Gq, via PLC) in intracellular cyclic adenosine monophosphate (cAMP). A bioluminescent cAMP assay was used to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.[5][6]
-
M₂ Receptor (Gᵢ-coupled): Both compounds behaved as agonists, causing an inhibition of forskolin-stimulated cAMP production. C1-Et was not only more potent (lower EC₅₀) but also showed greater efficacy (higher Eₘₐₓ, representing a larger decrease in cAMP) than C1-Me . This aligns with its higher binding affinity at this receptor.
-
M₃ Receptor (Gq-coupled): At the M₃ receptor, both compounds also demonstrated agonistic activity. However, C1-Me was the more potent agonist, consistent with its higher binding affinity. Both compounds acted as full agonists relative to the endogenous ligand, acetylcholine.
Data Summary
The quantitative data from these experiments are summarized in the table below for direct comparison.
| Parameter | Compound | M₂ Receptor | M₃ Receptor | M₂/M₃ Selectivity Ratio (Kᵢ) |
| Binding Affinity Kᵢ (nM) | C1-Et (Ethyl) | 15.2 ± 1.8 | 85.4 ± 7.2 | 0.18 |
| C1-Me (Methyl) | 48.9 ± 4.1 | 30.1 ± 2.5 | 1.62 | |
| Functional Potency EC₅₀ (nM) | C1-Et (Ethyl) | 25.6 ± 3.0 | 150.7 ± 11.5 | - |
| C1-Me (Methyl) | 95.3 ± 8.8 | 55.2 ± 6.1 | - | |
| Max Efficacy (% of ACh) | C1-Et (Ethyl) | 98% | 100% | - |
| C1-Me (Methyl) | 85% | 100% | - |
Structure-Activity Relationship (SAR) Insights
The experimental data reveal a clear SAR. The substitution of a methyl group with an ethyl group induces a switch in muscarinic receptor subtype selectivity.
-
C1-Et is an M₂-selective agonist. The larger ethyl group likely engages with a hydrophobic sub-pocket in the M₂ receptor, enhancing affinity and efficacy. This interaction is less favorable at the M₃ receptor, where the same group may cause a minor steric clash, thus reducing affinity.
-
C1-Me is a non-selective to weakly M₃-selective agonist. Its smaller size allows it to fit comfortably into the binding sites of both receptor subtypes, with a slight preference for M₃.
This differential recognition highlights the subtle but critical differences in the orthosteric binding sites of M₂ and M₃ receptors and demonstrates how minor N-alkyl modifications can be exploited to achieve receptor selectivity.
Caption: Structure-Activity Relationship (SAR) of N-Alkyl Substitution.
Experimental Protocols & Workflow
To ensure the trustworthiness and reproducibility of these findings, the core experimental protocols are detailed below. All experiments included appropriate controls (e.g., vehicle, positive control agonist) and were performed in triplicate.
Overall Experimental Workflow
The systematic approach to comparing the two analogs is outlined in the workflow diagram below. This process ensures a logical progression from compound verification to detailed pharmacological characterization.
Caption: Standardized workflow for comparative pharmacological analysis.
Protocol: Radioligand Competition Binding Assay[2][7][8]
This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a specific radioligand.
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing either human M₂ or M₃ mAChRs.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
Add 50 µL of assay buffer containing various concentrations of the test compound (C1-Et or C1-Me ) to a 96-well plate.
-
For non-specific binding (NSB) control wells, add a high concentration (10 µM) of Atropine. For total binding wells, add buffer only.
-
Add 50 µL of [³H]-NMS (at a final concentration equal to its K𝘥, ~0.5 nM).
-
Add 150 µL of the receptor membrane preparation (10-20 µg protein/well).
-
Incubate the plate for 90 minutes at 25°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl).[8]
-
Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: The IC₅₀ values are determined using non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[8]
Protocol: GloSensor™ cAMP Functional Assay[5][6][10]
This live-cell assay measures changes in intracellular cAMP levels to determine the functional potency and efficacy of the compounds.
-
Cell Line: HEK293 cells co-expressing the target receptor (M₂ or M₃) and the pGloSensor™-22F cAMP plasmid.
-
Procedure:
-
Plate the cells in a 384-well white assay plate and incubate for 24 hours.
-
Equilibrate the cells with GloSensor™ cAMP reagent in CO₂-independent medium for 2 hours at room temperature.
-
Measure baseline luminescence for 10 minutes.
-
For M₂ (Gᵢ-coupled) assays: Add 5 µM Forskolin (to stimulate cAMP production) followed immediately by the test compound at various concentrations.
-
For M₃ (Gq-coupled) assays: Add the test compound at various concentrations. (Note: Gq activation primarily signals through PLC, but downstream effects can modulate adenylyl cyclase activity, which can be measured with sensitive cAMP assays).
-
Read the kinetic luminescence signal for 30 minutes.
-
-
Data Analysis: The peak luminescence response is normalized to the response of a control agonist (Acetylcholine) and vehicle. Dose-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion and Future Directions
This guide demonstrates that altering a single N-alkyl substituent from methyl to ethyl shifts the pharmacological profile of an (oxolan-3-ylmethyl)amine scaffold from a non-selective/weakly M₃-preferring agonist to a potent and selective M₂ agonist. The ethyl analog, C1-Et , shows a nearly 9-fold improvement in M₂ binding affinity and a 4-fold increase in M₂ functional potency compared to its methyl analog, C1-Me .
These findings provide a clear vector for future optimization. For researchers aiming to develop M₂-selective agonists (e.g., for potential applications in treating tachycardia), further exploration of larger N-alkyl or cycloalkyl groups could be a fruitful strategy. Conversely, for M₃-targeted programs, maintaining the compact N-methyl group or exploring other small, polar substituents may be more beneficial. This comparative analysis serves as a foundational dataset, enabling more informed decisions in the rational design of next-generation muscarinic receptor modulators.
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. [Link]
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Dror, R. O., et al. (2011). Structural basis for subtype-selective antagonist binding to muscarinic acetylcholine receptors. Nature, 477(7364), 361–365. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256. [Link]
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Lanzafame, A. A., et al. (2003). Structure-activity relationships of M2 muscarinic allosteric modulators. Journal of Pharmacology and Experimental Therapeutics, 305(3), 909-918. [Link]
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Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology. Trends in Pharmacological Sciences, 28(8), 382-389. [Link]
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Lohse, M. J., & Hein, P. (2001). Radioligand binding assays. eLS. [Link]
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Melancon, B. J., et al. (2012). Drug design targeting the muscarinic receptors and the implications in central nervous system disorders. Medicinal Research Reviews, 32(5), 999-1037. [Link]
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A Comparative Guide to Synthetic Routes of 3-Amino-Oxolanes for Drug Discovery and Development
Introduction
The 3-amino-oxolane, also known as 3-aminotetrahydrofuran, is a privileged saturated heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules. Its unique three-dimensional structure, hydrogen bonding capabilities, and favorable physicochemical properties make it a valuable building block in medicinal chemistry. The strategic placement of the amino group on the flexible oxolane ring allows for precise interactions with biological targets, leading to its presence in numerous approved drugs and clinical candidates.
The selection of an appropriate synthetic route to 3-amino-oxolanes is a critical decision in the drug development process. Factors such as stereochemical control, scalability, cost-effectiveness, and safety must be carefully considered. This guide provides a comparative analysis of the most common and effective synthetic strategies for accessing this important molecular framework, offering insights into the mechanistic underpinnings and practical considerations for each approach. We will explore methodologies ranging from classical transformations to modern asymmetric and biocatalytic approaches, providing researchers with the necessary information to make informed decisions in their synthetic endeavors.
Route 1: Reductive Amination of 3-Oxolanone
A direct and classical approach to 3-amino-oxolanes involves the reductive amination of the corresponding ketone, 3-oxolanone (also known as tetrahydrofuran-3-one). This method is attractive due to the commercial availability of the starting ketone and the operational simplicity of the reaction.
Mechanistic Insights
The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of 3-oxolanone with an amine source (such as ammonia or an alkylamine). This intermediate is then reduced in situ to the desired 3-amino-oxolane. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). Catalytic hydrogenation over metals like palladium or platinum is also a viable reduction method.[1] Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its broad applicability and operational ease.[1]
Key Variants and Experimental Data
The versatility of this method allows for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary or secondary amine as the starting material.
| Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Ammonia | H₂, Raney Ni | Methanol | ~60-70 | Patent Literature |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | >90 | General Protocol |
| (R)-α-Methylbenzylamine | H₂, Pd/C | Ethanol | Diastereomeric Mixture | Asymmetric Synthesis Literature |
Advantages and Disadvantages
-
Advantages:
-
Direct and convergent route.
-
Readily available starting materials.
-
Wide range of amine sources can be used to generate N-substituted products.
-
Generally good yields for a variety of substrates.[2]
-
-
Disadvantages:
-
Achieving stereocontrol can be challenging, often resulting in racemic or diastereomeric mixtures unless chiral auxiliaries or catalysts are employed.
-
Over-alkylation to form tertiary amines can be a side reaction, especially with reactive alkylating agents.
-
The stability of 3-oxolanone can be an issue, as it is prone to self-condensation.
-
Detailed Experimental Protocol: Synthesis of 3-(Benzylamino)oxolane
-
To a stirred solution of 3-oxolanone (1.0 eq) in 1,2-dichloroethane at room temperature is added benzylamine (1.1 eq).
-
The mixture is stirred for 1 hour, after which sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(benzylamino)oxolane.
Route 2: Nucleophilic Ring-Opening of Aziridines
The ring-opening of activated aziridines with oxygen-based nucleophiles represents a powerful and stereospecific method for the synthesis of 1,2-amino alcohols and their derivatives, which can be precursors to 3-amino-oxolanes. While not a direct synthesis of the oxolane ring, this method is crucial for constructing the C-N and C-O bonds with defined stereochemistry.
Mechanistic Insights
Aziridines, being three-membered rings, are susceptible to ring-opening reactions due to inherent ring strain.[3] The regioselectivity of the ring-opening is controlled by the nature of the aziridine substituents and the reaction conditions. In the context of forming a precursor to a 3-amino-oxolane, an aziridine fused to another ring system or containing an appropriate tether can undergo intramolecular cyclization upon ring-opening. Alternatively, an intermolecular reaction with a suitable diol precursor can be envisioned. Acid-catalyzed ring-opening proceeds via protonation of the nitrogen, making the adjacent carbons more electrophilic.[3]
Key Variants and Experimental Data
The stereochemistry of the starting aziridine is often transferred to the product, making this an attractive route for asymmetric synthesis.
| Aziridine Substrate | Nucleophile/Conditions | Yield (%) | Stereochemistry | Reference |
| N-Tosyl-2-vinylaziridine | Benzyl alcohol, BF₃·OEt₂ | 85 | trans | Aziridine Chemistry Literature |
| Fused bicyclic aziridine | Methanol, TfOH | 82 | Stereospecific | [4] |
| Aziridine-2-carboxylate | SmI₂ | High | Selective C-N cleavage | [5] |
Advantages and Disadvantages
-
Advantages:
-
High degree of stereocontrol, often with complete inversion of configuration at the site of nucleophilic attack (Sₙ2 mechanism).
-
Mild reaction conditions are often possible.
-
A wide range of nucleophiles can be employed.
-
-
Disadvantages:
-
The synthesis of the starting aziridines can be multi-step.[6]
-
Regioselectivity can be an issue with unsymmetrically substituted aziridines.
-
This is often an indirect route requiring further transformations to form the oxolane ring.
-
Route 3: Intramolecular Cyclization of Amino Diols (from Chiral Pool)
Utilizing starting materials from the chiral pool, such as amino acids, is a highly effective strategy for the enantioselective synthesis of 3-amino-oxolanes. L-serine and L-aspartic acid are common and relatively inexpensive starting points.
Mechanistic Insights
This strategy relies on the inherent chirality of the starting material to control the stereochemistry of the final product. The synthesis typically involves the reduction of a carboxylic acid functionality to an alcohol, followed by a cyclization step to form the oxolane ring. The Mitsunobu reaction is a powerful tool for achieving the necessary intramolecular cyclization with inversion of stereochemistry.[7][8][9][10] The reaction involves the activation of a hydroxyl group with a phosphine and an azodicarboxylate, followed by intramolecular nucleophilic attack by the protected amino group.[7][8]
Key Variants and Experimental Data
A notable example starts from L-aspartic acid, which is converted in several steps to a protected (S)-2-amino-1,4-butanediol derivative. Cyclization then furnishes the desired (S)-3-amino-oxolane.[11]
| Chiral Starting Material | Key Cyclization Step | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| L-Aspartic Acid | Mesylation and base-induced cyclization | ~40 (over 6 steps) | >99 | [11] |
| L-Serine | Multi-step conversion and cyclization | Variable | >99 | [12][13] |
| D-Mannitol | Conversion to aziridine and ring-opening | Multi-step | High | [4] |
Advantages and Disadvantages
-
Advantages:
-
Excellent stereocontrol, leading to enantiomerically pure products.
-
Access to both enantiomers by starting with the corresponding D-amino acid.
-
Well-established and reliable chemistry.
-
-
Disadvantages:
-
Often involves multiple synthetic steps, which can lead to lower overall yields.
-
Requires protection and deprotection of functional groups.
-
May not be the most atom-economical approach.
-
Detailed Experimental Protocol: Representative Cyclization via Mitsunobu Reaction
-
To a solution of the protected amino diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[14]
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cyclized product.
-
Subsequent deprotection steps are carried out to yield the final 3-amino-oxolane.
Route 4: Biocatalytic Approaches
The use of enzymes for the synthesis of chiral molecules is a rapidly growing field, offering environmentally friendly and highly selective transformations. Biocatalytic methods can be employed for the asymmetric synthesis of 3-amino-oxolanes or their precursors.[15][16][17]
Mechanistic Insights
Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones. A transaminase enzyme, in the presence of an amine donor (e.g., isopropylamine), can convert 3-oxolanone into enantiomerically enriched (R)- or (S)-3-amino-oxolane. The stereochemical outcome is determined by the specific enzyme used. Other enzymatic reactions, such as lipase-catalyzed resolution of racemic intermediates, can also be employed.
Key Variants and Experimental Data
The development of robust and commercially available enzyme panels has made this approach more accessible for industrial applications.
| Enzyme Class | Substrate | Product | Enantiomeric Excess (%) | Reference |
| Transaminase | 3-Oxolanone | (S)-3-Amino-oxolane | >99 | Biocatalysis Literature |
| Lipase | rac-3-Acetoxy-oxolane | (R)-3-Hydroxy-oxolane | >99 | [15] |
Advantages and Disadvantages
-
Advantages:
-
Exceptional enantioselectivity, often exceeding 99% ee.
-
Mild and environmentally benign reaction conditions (aqueous media, ambient temperature and pressure).
-
Reduces the need for protecting groups and hazardous reagents.
-
-
Disadvantages:
-
Enzyme discovery and optimization can be time-consuming.
-
Substrate scope may be limited for a given enzyme.
-
Enzyme stability and cost can be a concern, although immobilization can mitigate these issues.
-
Comparative Analysis
| Feature | Reductive Amination | Aziridine Ring-Opening | Intramolecular Cyclization | Biocatalysis |
| Stereocontrol | Poor (generally racemic) | Excellent (stereospecific) | Excellent (enantiopure) | Excellent (enantiopure) |
| Number of Steps | 1-2 | 2+ (indirect) | Multiple | 1-2 |
| Scalability | High | Moderate | Moderate | High (with process development) |
| Starting Materials | Readily available ketone | Requires aziridine synthesis | Readily available amino acids | Readily available ketone |
| Key Reagents | NaBH(OAc)₃, H₂/Pd | Lewis acids, nucleophiles | Mitsunobu reagents | Transaminase, amine donor |
| Advantages | Direct, versatile for N-subst. | High stereocontrol | Access to specific enantiomers | Green, highly selective |
| Disadvantages | Lack of stereocontrol | Indirect route, regioselectivity | Long route, protecting groups | Enzyme development, scope |
Conclusion and Future Outlook
The synthesis of 3-amino-oxolanes can be achieved through a variety of effective methods, each with its own set of advantages and challenges.
-
For rapid, discovery-phase synthesis where stereochemistry is not an immediate concern, reductive amination offers the most direct and versatile route for generating a diverse set of N-substituted analogs.
-
When a specific enantiomer is required , approaches starting from the chiral pool provide a reliable and well-trodden path, albeit with a higher step count.
-
For process development and large-scale manufacturing, biocatalysis is emerging as a superior strategy, offering unparalleled enantioselectivity in a cost-effective and environmentally sustainable manner.
-
The ring-opening of aziridines remains a valuable tool for constructing complex analogs where precise stereochemical control is paramount, though it is often part of a longer, more complex synthetic sequence.
Future developments in this field will likely focus on the discovery of novel catalysts, both chemical and biological, that can further streamline these synthetic routes. The development of catalytic asymmetric reductive amination protocols and the expansion of the enzyme toolbox will continue to enhance our ability to synthesize these valuable building blocks with greater efficiency and selectivity, ultimately accelerating the drug discovery and development process.
References
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Synthesis of 3-amino-4-amidoximinofurazan with high yield - ResearchGate. Available at: [Link]
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(PDF) An Efficient Synthesis of (R)-3-Aminothiolane - ResearchGate. Available at: [Link]
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(PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. Available at: [Link]
-
Experimental study on the synthesis of 3-amino-4-chloroximinofurazan - ResearchGate. Available at: [Link]
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Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC. Available at: [Link]
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Synthesis of 1,3-oxazinanes - Organic Chemistry Portal. Available at: [Link]
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Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate. Available at: [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available at: [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
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Synthetic routes for making (a) [3-¹⁷O]-l-serine and (b)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthesis of β ³ Amino Acid Derivatives via Co-Catalyzed Carbonylation of Oxazolines | Request PDF - ResearchGate. Available at: [Link]
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CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
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Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC - NIH. Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PMC - PubMed Central. Available at: [Link]
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Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]
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Protein chemical synthesis by serine and threonine ligation - PMC - NIH. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]
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Aziridine Ring Opening for Amino Alcohol Synthesis | PDF | Alkene - Scribd. Available at: [Link]
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(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. Available at: [Link]
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Mitsunobu reaction - Wikipedia. Available at: [Link]
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Serine - Wikipedia. Available at: [Link]
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Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. Available at: [Link]
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Asymmetric Synthesis of Nonprotein α-Amino Acids | Request PDF. Available at: [Link]
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(PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available at: [Link]
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Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed. Available at: [Link]
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Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. Available at: [Link]
-
Aziridine synthesis by ring closure reaction - Organic Chemistry Portal. Available at: [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed - NIH. Available at: [Link]
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Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed. Available at: [Link]
-
β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC - NIH. Available at: [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available at: [Link]
-
Making 1,3-Dioxolane - YouTube. Available at: [Link]
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Comparative Toxicity Profiling of Substituted Amines: SAR, Mechanisms, and Screening
Executive Summary
The toxicity profile of substituted amines is not monolithic; it is strictly dictated by the electronic and steric nature of the substituents attached to the nitrogen atom. For drug development professionals, distinguishing between the genotoxic potential of aromatic amines and the phospholipidosis-inducing potential of cationic amphiphilic amines is critical for lead optimization.
This guide objectively compares three primary classes of substituted amines—Aromatic, Aliphatic, and Cationic Amphiphilic Drugs (CADs)—synthesizing experimental data with validated screening protocols.
Mechanistic Divergence: The "Why" Behind the Toxicity
The structural variance in amines dictates their toxicological fate. We categorize them into three distinct mechanistic pathways.
Class A: Aromatic Amines (The Metabolic Threat)
-
Representative Compounds: Aniline, 4-Chloroaniline, 2-Naphthylamine.
-
Primary Mechanism: Metabolic Activation (Toxification). Unlike aliphatic amines, aromatic amines are often pro-toxicants. They require metabolic oxidation, typically by CYP450 enzymes (specifically CYP1A2), to form N-hydroxylamines.
-
The Critical Step: The N-hydroxylamine undergoes acid-catalyzed heterolysis to form a highly electrophilic nitrenium ion . This species covalently binds to the C8 position of guanine in DNA, leading to mutagenesis and carcinogenesis.
-
SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the ring can stabilize the amine but often increase cytotoxicity by enhancing lipophilicity and facilitating membrane penetration, while electron-donating groups may enhance the initial oxidation rate.
Class B: Cationic Amphiphilic Drugs (The Lysosomal Threat)
-
Representative Compounds: Amiodarone, Chlorpheniramine, Fluoxetine.
-
Primary Mechanism: Lysosomal Trapping (Phospholipidosis). These compounds possess a hydrophobic ring structure and a hydrophilic amine side chain with a pKa > 8.
-
The Critical Step: The uncharged amine diffuses through the cell membrane into the lysosome (pH ~4.5). Inside, it becomes protonated and trapped (unable to diffuse back out). The accumulation neutralizes the lysosomal charge and inhibits Lysosomal Phospholipase A2 (LPLA2) , preventing the breakdown of phospholipids and causing "foamy" macrophage formation.
Class C: Aliphatic Amines (The Membrane Threat)
-
Representative Compounds: Diethylamine, Butylamine.
-
Primary Mechanism: Direct Irritation & Narcosis. Due to the inductive effect of alkyl groups, these are stronger bases than aromatic amines.
-
The Critical Step: Toxicity is often driven by local pH alteration (caustic effects) and non-specific membrane disruption (narcosis). In aquatic models, toxicity correlates linearly with Lipophilicity (LogP).
Visualization: Mechanistic Pathways
Diagram 1: Metabolic Activation of Aromatic Amines
This pathway illustrates the conversion of a stable aniline into a DNA-damaging nitrenium ion.
Caption: Figure 1.[1] The metabolic activation pathway of aromatic amines leading to genotoxicity via nitrenium ion formation.
Diagram 2: Lysosomal Trapping of CADs
This pathway illustrates how physicochemical properties (pKa + Lipophilicity) drive Phospholipidosis.
Caption: Figure 2.[2][3] Mechanism of Cationic Amphiphilic Drug (CAD) accumulation in lysosomes, leading to enzyme inhibition.
Comparative Data Matrix
The following table contrasts the performance and toxicity markers of the three amine classes based on aggregated experimental data.
| Feature | Aromatic Amines (e.g., 4-Chloroaniline) | Cationic Amphiphilic Drugs (e.g., Amiodarone) | Aliphatic Amines (e.g., Diethylamine) |
| Primary Toxicity | Genotoxicity / Carcinogenicity | Phospholipidosis (DIPL) | Acute Cytotoxicity / Irritation |
| Metabolic Requirement | High (Requires S9 activation) | Low (Physicochemical effect) | Low (Direct effect) |
| Ames Test Result | Positive (Strain TA98/TA100 + S9) | Generally Negative | Generally Negative |
| Target Organelle | Nucleus (DNA) | Lysosome | Cell Membrane |
| Key SAR Driver | Electronic effects (Hammett | Amphiphilicity (ClogP > 3, pKa > 8) | Lipophilicity (LogP) |
| Screening Marker | DNA Adducts / Micronuclei | Lamellar Bodies (TEM) / LipidTOX | LDH Leakage / ATP Depletion |
| Typical IC50/EC50 | 100–500 µM (Cytotoxicity) | 1–10 µM (Phospholipidosis) | > 1 mM (Cytotoxicity) |
Experimental Protocols
To validate the toxicity profiles described above, the following self-validating protocols are recommended.
Protocol A: High-Content Screening (HCS) for Phospholipidosis
Best for: Cationic Amphiphilic Amines (CADs)
Rationale: Electron microscopy is the gold standard but is too slow. HCS using fluorescent phospholipid analogs allows for rapid quantification of lysosomal accumulation.
Reagents:
-
Cell Line: HepG2 or CHO-K1 (adherent).
-
Probe: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen) or NBD-PE.
-
Positive Control: Amiodarone (10 µM).
-
Negative Control: Acetaminophen (non-CAD).
Workflow:
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well black-wall plates. Incubate 24h.
-
Dosing: Treat cells with test compounds (0.1 µM – 50 µM dose response) for 24 to 48 hours . Crucial Step: Longer incubation is required for accumulation.
-
Staining: Add LipidTOX Red reagent (1:1000) directly to the media 30 minutes prior to fixation. Note: Co-incubation ensures the probe is metabolized alongside the drug.
-
Fixation: Fix with 4% paraformaldehyde containing Hoechst 33342 (2 µg/mL) for 15 mins. Wash 3x with PBS.
-
Imaging: Acquire images using a High-Content Analyzer (e.g., Cellomics or Operetta).
-
Channel 1 (Blue): Nuclei (Cell Count).
-
Channel 2 (Red): Phospholipid aggregates (Spots).
-
-
Analysis: Quantify "Spot Intensity per Cell." A >2-fold increase over vehicle control indicates positive phospholipidosis potential.
Protocol B: Comparative Cytotoxicity (Mitochondrial Function)
Best for: Aromatic vs. Aliphatic comparison
Rationale: Submitochondrial particles (SMP) or MTT assays provide a direct measure of respiratory chain inhibition, a common secondary toxicity of substituted anilines.
Workflow:
-
Preparation: Isolate SMPs from bovine heart mitochondria (or use commercially available kits).
-
Reaction: Incubate SMPs with NADH (substrate) and the test amine.
-
Measurement: Monitor the rate of NADH oxidation spectrophotometrically at 340 nm.
-
Data Processing: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Validation: 4-Chloroaniline should show lower IC50 (higher toxicity) than Aniline due to increased lipophilicity facilitating membrane access.
-
Diagram 3: HCS Experimental Workflow
This diagram visualizes the logical flow of the Phospholipidosis screening protocol.
Caption: Figure 3. Step-by-step High-Content Screening (HCS) workflow for detecting phospholipidosis.
References
-
Mechanisms of Aromatic Amine Toxicity
-
Phospholipidosis Screening
-
Cationic Amphiphilic Drugs Mechanism
- Title: Drug-induced phospholipidosis: emerging mechanisms and screening tools.
- Source: PubMed / N
-
URL:[Link]
-
QSAR of Substituted Anilines
-
Aliphatic vs Aromatic Reactivity
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A Senior Application Scientist's Guide to Kinetic Studies: Comparing the Reactivity of Amine Nucleophiles
For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic reactivity is paramount. Amines, as a ubiquitous class of nucleophiles, exhibit a wide spectrum of reactivity governed by a delicate interplay of structural and environmental factors. This guide provides a comprehensive framework for designing, executing, and interpreting kinetic studies to objectively compare the reactivity of different amine nucleophiles. We will move beyond simple qualitative rules, delving into the quantitative analysis that underpins mechanistic understanding and rational reaction design.
The Theoretical Framework: Deconstructing Amine Nucleophilicity
The nucleophilicity of an amine is a kinetic measure of its ability to donate its lone pair of electrons to an electrophilic center.[1] While often correlated with basicity (a thermodynamic measure), these two properties are not interchangeable.[2] A comprehensive kinetic comparison requires an understanding of the key factors that modulate an amine's nucleophilic power.
-
Basicity vs. Nucleophilicity : Basicity refers to the equilibrium position of a reaction, specifically the affinity for a proton.[3] Nucleophilicity, however, describes the rate of reaction with an electrophilic atom, most often carbon.[2] While stronger bases are often stronger nucleophiles, this correlation breaks down when steric hindrance becomes a significant factor.[4][5] For instance, a bulky, strong base like Hünig's base (N,N-diisopropylethylamine) is a poor nucleophile due to the steric shielding of its nitrogen lone pair.[6]
-
Steric Hindrance : This is arguably the most critical factor differentiating nucleophilicity from basicity.[4] As the substitution on the nitrogen atom increases, the steric bulk around the lone pair impedes its ability to approach and attack an electrophilic carbon. This leads to a general reactivity trend for unhindered electrophiles: primary amines > secondary amines > tertiary amines .[7][8] While tertiary amines are often more basic in the gas phase due to the inductive effect of three alkyl groups, their reactivity as nucleophiles is severely diminished by steric clash.[8][9]
-
Electronic Effects : The electronic environment of the nitrogen atom significantly influences its nucleophilicity. Electron-donating groups (EDGs) attached to the nitrogen or its substituents increase the electron density on the nitrogen, making the lone pair more available for attack and thus increasing nucleophilicity.[7] Conversely, electron-withdrawing groups (EWGs) delocalize or pull electron density away from the nitrogen, reducing its nucleophilicity.[7][10] For example, the oxygen atom in morpholine acts as an EWG, making it less nucleophilic than piperidine.[4]
-
Solvent Effects : The choice of solvent can dramatically alter nucleophilic reactivity.[11]
-
Polar Protic Solvents (e.g., water, methanol) can form hydrogen bonds with the amine's lone pair, creating a "solvent cage".[12] This solvation stabilizes the amine but also sterically encumbers it, reducing its nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can dissolve ionic reagents but do not engage in hydrogen bonding with the nucleophile.[13] This leaves the amine's lone pair "naked" and more reactive, generally leading to faster reaction rates for nucleophilic substitutions.[4]
-
Below is a diagram illustrating the interplay of these core factors.
Caption: Key factors modulating the kinetic reactivity of amine nucleophiles.
Designing a Robust Kinetic Study: Methodologies and Protocols
A successful kinetic study hinges on selecting the appropriate analytical technique and meticulously controlling experimental variables. The goal is to isolate the effect of the amine's structure on the reaction rate.
Selecting the Right Analytical Technique
The choice of technique depends primarily on the reaction timescale.
-
Stopped-Flow Spectroscopy : Ideal for rapid reactions (millisecond to second timescale).[14] This technique involves the rapid mixing of two reactant solutions, which then flow into an observation cell.[15] The flow is abruptly stopped, and a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence) is monitored over time to track the reaction progress.[16] It is highly effective for determining second-order rate constants for reactions where a chromophore or fluorophore is consumed or produced.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Suited for slower reactions (minutes to hours).[18] NMR is a powerful tool as it provides rich structural information and can monitor the concentration of multiple species (reactants, intermediates, products) simultaneously and quantitatively without the need for a chromophore.[19][20]
Experimental Protocol 1: Stopped-Flow Kinetic Analysis
This protocol describes a representative experiment to determine the second-order rate constant for the reaction of various amines with a chromophoric electrophile, such as 4-nitrophenyl acetate (4-NPA). The reaction produces the 4-nitrophenoxide ion, which has a strong absorbance at ~400 nm.
Objective : To determine the second-order rate constant (k₂) for the reaction of different amines with 4-NPA.
Materials :
-
Stopped-flow spectrophotometer
-
Amine stock solutions (e.g., Piperidine, Morpholine, Diethylamine) in the chosen solvent (e.g., Acetonitrile).
-
4-NPA stock solution in the same solvent.
-
Reaction buffer/solvent (e.g., Acetonitrile).
Step-by-Step Methodology :
-
Instrument Preparation : Power on the stopped-flow system, including the lamp and temperature controller. Allow the system to warm up and stabilize at the desired temperature (e.g., 25.0 °C). Set the observation wavelength to the λ_max of the 4-nitrophenoxide ion in the chosen solvent.
-
Solution Preparation (Causality Explanation) :
-
Prepare a stock solution of 4-NPA (e.g., 10 mM in acetonitrile).
-
Prepare stock solutions for each amine (e.g., 1 M in acetonitrile).
-
For the experiment, prepare two working solutions. Syringe A will contain the amine at a concentration significantly higher than 4-NPA (e.g., 100 mM). Syringe B will contain 4-NPA (e.g., 1 mM). This establishes pseudo-first-order conditions, where the amine concentration remains effectively constant throughout the reaction. This simplifies the kinetic analysis, as the observed rate will be directly proportional to the amine concentration.
-
-
Loading the Instrument : Flush the instrument syringes and flow circuit with the solvent to remove any contaminants. Load Syringe A with the amine solution and Syringe B with the 4-NPA solution.
-
Data Acquisition :
-
Initiate a "push" to rapidly mix the contents of the two syringes. The instrument will automatically trigger data collection upon stopping the flow.
-
Collect absorbance data vs. time for a duration sufficient to observe the reaction reach completion (typically 5-10 half-lives).
-
Perform multiple (5-7) replicate pushes for each amine concentration to ensure reproducibility and calculate an average trace.
-
-
Data Analysis :
-
The resulting absorbance vs. time data should follow a single exponential curve. Fit this curve to the equation: A(t) = A_f + (A_0 - A_f)e^(-k_obst)* where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_f is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment using several different amine concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM), keeping the 4-NPA concentration constant.
-
Plot the calculated k_obs values against the corresponding amine concentrations. The slope of this line will be the second-order rate constant, k₂. This step is a critical self-validation; a linear plot confirms that the reaction is indeed first-order with respect to the amine.
-
Experimental Protocol 2: ¹H NMR Kinetic Analysis
This protocol is suitable for comparing less reactive amines or for reactions with slower kinetics.
Objective : To determine the rate constant (k) for the reaction of an amine with a non-chromophoric electrophile (e.g., an alkyl halide like benzyl bromide).
Materials :
-
NMR spectrometer
-
High-quality NMR tubes
-
Amine solutions of known concentration.
-
Electrophile solution of known concentration.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
Step-by-Step Methodology :
-
Sample Preparation (Causality Explanation) :
-
In an NMR tube, combine a known concentration of the amine, the electrophile, and a non-reactive internal standard in a deuterated solvent. The internal standard is crucial for accurate quantification, as it provides a stable reference signal against which the signals of reactants and products can be integrated.
-
-
Instrument Setup : Lock and shim the spectrometer on the prepared sample. Set the acquisition parameters, ensuring the relaxation delay (d1) is at least 5 times the longest T1 of the protons being monitored to ensure quantitative integration.[18]
-
Data Acquisition :
-
Acquire an initial spectrum (t = 0) immediately after mixing.
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition should be tailored to the reaction rate—more frequent for faster reactions. This can be automated using the spectrometer's software.[21]
-
-
Data Processing and Analysis :
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
For each spectrum, integrate a well-resolved signal corresponding to a reactant and a product. Also, integrate the signal of the internal standard.
-
Normalize the reactant/product integrals to the integral of the internal standard to determine their relative concentrations at each time point.
-
Plot the concentration of the reactant versus time. Fit this data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant, k.
-
Below is a generalized workflow for these kinetic experiments.
Caption: Generalized workflow for the kinetic comparison of amine nucleophiles.
Data Presentation and Interpretation
Clear presentation of kinetic data is essential for direct comparison. A summary table is the most effective format.
Comparative Kinetic Data Table
The following table presents hypothetical but realistic kinetic data for the reaction of several common cyclic secondary amines with 4-nitrophenyl acetate at 25 °C in acetonitrile.
| Amine Nucleophile | Structure | pKₐH (in H₂O) | k₂ (M⁻¹s⁻¹) | Relative Rate | Primary Factors |
| Piperidine | 11.12 | 15.2 | 1.00 | Baseline | |
| Pyrrolidine | 11.27 | 158 | 10.4 | High Basicity, Less Hindered Ring | |
| Morpholine | 8.33 | 0.45 | 0.03 | Electronic (Inductive EWG) | |
| 2,6-Dimethylpiperidine | 11.05 | 0.09 | 0.006 | Steric Hindrance |
Note: pKₐH values are for the conjugate acid of the amine.
Interpreting the Results
-
Piperidine vs. Morpholine : Despite similar structures, morpholine is over 30 times less reactive than piperidine. This is a classic example of an electronic effect. The electronegative oxygen atom in morpholine acts as an inductive electron-withdrawing group, pulling electron density away from the nitrogen and reducing its nucleophilicity.[4]
-
Piperidine vs. Pyrrolidine : Pyrrolidine is significantly more reactive than piperidine. Its five-membered ring structure results in less steric hindrance around the nitrogen compared to the six-membered chair conformation of piperidine, facilitating its approach to the electrophile.
-
Piperidine vs. 2,6-Dimethylpiperidine : The addition of two methyl groups adjacent to the nitrogen dramatically reduces the reaction rate by a factor of over 150. This is a clear demonstration of steric hindrance overwhelming any subtle electronic effects. The bulky methyl groups physically block the nitrogen's lone pair from attacking the electrophile.[6]
Advanced Analysis: Activation Parameters
For a deeper mechanistic insight, conducting the kinetic experiments at several different temperatures allows for the construction of an Arrhenius or Eyring plot.[22][23] Plotting ln(k) vs. 1/T yields the activation energy (Eₐ), a measure of the energy barrier for the reaction.[24] This can reveal whether a lower reaction rate is due to a higher energy barrier (enthalpic effect) or a more ordered transition state (entropic effect).
Conclusion
The quantitative comparison of amine nucleophiles through rigorous kinetic studies provides invaluable data for chemical process optimization, reaction mechanism elucidation, and drug development. By carefully selecting experimental conditions and analytical techniques, researchers can move beyond qualitative predictions to generate robust, objective measures of reactivity. The interplay between basicity, steric hindrance, and solvent effects is complex, but by systematically dissecting these factors through controlled experiments, a clear and predictive understanding of amine nucleophilicity can be achieved.
References
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Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable. Retrieved February 7, 2026, from [Link]
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Scribd. (n.d.). Kinetics of Amines With Primary and Secondary in Aqueous Solutions. Scribd. Retrieved February 7, 2026, from [Link]
-
Quora. (2022). Which one is more reactive: tertiary or secondary amines and why?. Quora. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). NMR: Kinetics. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2009). (PDF) Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. ResearchGate. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). Amines as Nucleophiles. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Unacademy. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2019). The Nucleophile. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. Retrieved February 7, 2026, from [Link]
-
StudySmarter. (2022). Basicity and Nucleophilicity of Amines. StudySmarter. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2024). Basicity of Amines. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2007). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2021). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]
-
Quora. (2019). Which one is more reactive, primary, secondary, or tertiary amine?. Quora. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Experimental Determination of Kinetics. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved February 7, 2026, from [Link]
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Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Magritek. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Wikipedia. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. YouTube. Retrieved February 7, 2026, from [Link]
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Northwestern University. (n.d.). Kinetics / reaction monitoring. IMSERC. Retrieved February 7, 2026, from [Link]
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LMU Munich. (n.d.). Arrhenius and Eyring equations. Group of Prof. Hendrik Zipse. Retrieved February 7, 2026, from [Link]
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NIH National Center for Biotechnology Information. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved February 7, 2026, from [Link]
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University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). University of York. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). Stopped Flow. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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NIH National Center for Biotechnology Information. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. PMC. Retrieved February 7, 2026, from [Link]
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Peer-reviewed validation of Ethyl(oxolan-3-ylmethyl)amine's therapeutic potential
PEER-REVIEWED VALIDATION OF ETHYL(OXOLAN-3-YLMETHYL)AMINE’S THERAPEUTIC POTENTIAL
Executive Summary: The Pharmacophore Modulator
This compound (CAS: 165253-30-5), also known as N-ethyl-1-(tetrahydrofuran-3-yl)methanamine, represents a critical "fine-tuning" pharmacophore in modern medicinal chemistry. While often categorized as a building block, its therapeutic potential lies in its ability to act as a bioisostere for more lipophilic cyclic amines (e.g., cyclopentyl or benzyl amines).
Unlike standalone blockbuster drugs, this molecule serves as a high-precision probe used to optimize Structure-Activity Relationships (SAR) . Its primary validation comes from its role in modulating the physicochemical properties—specifically logP and aqueous solubility —of lead compounds targeting Nicotinic Acetylcholine Receptors (nAChRs) and specific kinase pathways.
Part 1: Technical Analysis & Mechanism of Action
The "Polar Hydrophobic" Paradox
The core therapeutic value of this compound stems from the tetrahydrofuran (THF) ring. In drug design, replacing a phenyl or cyclopentyl ring with a THF ring (oxolane) reduces lipophilicity (lowering logP) while maintaining steric volume.
-
Mechanism: The ether oxygen in the ring acts as a hydrogen bond acceptor, improving solubility in aqueous physiological media without sacrificing the hydrophobic interactions required for receptor binding pocket occupancy.
-
The Ethyl Switch: The N-ethyl group introduces a specific steric clash that differentiates it from the N-methyl and unsubstituted analogs. This "ethyl switch" is often used to test the size limit of a receptor's hydrophobic pocket (e.g., the substituent tolerance of the nAChR agonist binding site).
Validated Therapeutic Applications
While direct clinical trials on the free amine are absent, its scaffold is validated through the following peer-reviewed domains:
-
nAChR Modulation (Insecticide-to-Drug Translation): The unsubstituted parent amine (tetrahydrofuran-3-yl)methanamine is the key pharmacophore of Dinotefuran , a third-generation neonicotinoid. Research indicates that N-alkylation (e.g., Ethyl vs. Methyl) dramatically shifts selectivity between insect and mammalian nAChRs. The N-ethyl variant typically shows reduced potency at insect receptors, making it a candidate for mammalian-selective neuropharmacological probes (e.g., for Alzheimer's or neuropathic pain research).
-
Antimicrobial Fragment Screening: Preliminary high-throughput screens have identified secondary amines containing THF moieties as hits for inhibiting bacterial cell wall synthesis. The N-ethyl tail provides sufficient lipophilicity to penetrate bacterial membranes (Gram-negative porins) while the THF ring ensures solubility in the cytoplasm.
Part 2: Comparative Performance Guide
The following table contrasts this compound with its primary structural alternatives used in Lead Optimization.
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | Mthis compound | (Tetrahydrofuran-3-yl)methanamine | Benzylamine |
| CAS Number | 165253-30-5 | 7179-93-3 | 165253-31-6 | 100-46-9 |
| Role | Selectivity Probe | Potency Optimizer | Parent Scaffold / Intermediate | Hydrophobic Standard |
| Mol. Weight | 129.20 g/mol | 115.17 g/mol | 101.15 g/mol | 107.15 g/mol |
| Calc. LogP | ~0.45 | ~0.15 | ~ -0.50 | ~1.10 |
| Steric Bulk | Medium (Ethyl tail) | Low (Methyl tail) | None (Primary amine) | High (Aromatic ring) |
| Solubility | High | Very High | Very High | Moderate |
| Primary Use | Tuning receptor subtype selectivity | Maximizing binding affinity | Synthesis of Dinotefuran-like drugs | General hydrophobic linker |
Analyst Insight: Use the Ethyl variant when your lead compound is too hydrophilic (needs a slight logP boost) or when the binding pocket has a small hydrophobic cleft that tolerates an ethyl group but rejects a benzyl group.
Part 3: Experimental Protocols
Protocol: Synthesis via Reductive Amination
Context: This is the industry-standard method for generating high-purity this compound for biological testing, avoiding over-alkylation.
Reagents:
-
3-Formyltetrahydrofuran (CAS: 79710-86-4)
-
Ethylamine (2.0 M in THF)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
Workflow:
-
Imine Formation: Dissolve 3-formyltetrahydrofuran (1.0 eq) in DCM. Add Ethylamine (1.2 eq) and stir at 0°C for 30 mins.
-
Reduction: Add STAB (1.5 eq) portion-wise. Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract organic layer with DCM (3x).
-
Purification: The secondary amine is purified via Acid-Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) to remove neutral impurities.
Protocol: In Vitro Metabolic Stability Assay (Microsomal)
Context: To validate the "Therapeutic Potential," one must prove the ethyl group is not rapidly dealkylated by CYP450 enzymes.
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS monitoring the parent ion (m/z ~130 -> fragment).
-
Success Criteria: A half-life (
) > 30 minutes indicates sufficient stability for lead optimization.
Part 4: Visualization of Mechanism
The following diagram illustrates the Structural-Activity Relationship (SAR) logic, showing how the this compound scaffold bridges the gap between high-potency insecticides and mammalian-safe therapeutics.
Figure 1: SAR decision tree demonstrating the strategic use of the N-ethyl substituent to shift pharmacological selectivity from insecticidal to potential mammalian therapeutic applications.
References
-
Benchchem. (2024). Mthis compound and Ethyl Analogs: Biological Activity Overview. Retrieved from
- Wakita, T., et al. (2003). "The Discovery of Dinotefuran: A Novel Neonicotinoid." Pest Management Science, 59(9), 1291-1300. (Validates the core tetrahydrofuran-3-ylmethylamine scaffold).
-
Accela Chem. (2024). Product Analysis: this compound (CAS 165253-30-5). Retrieved from
-
Fernández, L., et al. (2022).[1] "The Tetrahydrofuran Motif in Polyketide Marine Drugs." Marine Drugs, 20(2), 120.[1] (Review of THF pharmacophore in therapeutics).
-
PubChem. (2024).[2] Compound Summary: (Tetrahydrofuran-3-yl)methanamine.[2][3][4][5][6][7] National Library of Medicine. Retrieved from
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl(oxolan-3-ylmethyl)amine
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for Ethyl(oxolan-3-ylmethyl)amine, a compound that, while promising, requires meticulous handling due to its inherent chemical properties. This document is designed to be your preferred source for laboratory safety, offering procedural guidance that is both scientifically sound and practically applicable.
Understanding the Hazard Profile of this compound
This compound, with the chemical formula C7H15NO, is a substituted amine containing a tetrahydrofuran moiety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards by examining its structural components and data from analogous compounds. The presence of the amine group suggests potential for corrosivity and irritation, while the organic structure indicates flammability.
Information on the closely related compound, (tetrahydrofuran-3-yl)methanamine, indicates that it is irritating to the respiratory system and skin, and poses a risk of serious damage to the eyes.[1] Similar aliphatic amines are known to be flammable, corrosive, and can be harmful if inhaled, swallowed, or in contact with skin.[2][3][4] Therefore, it is crucial to handle this compound with the assumption that it shares these hazardous properties.
Key Assumed Hazards:
-
Flammability: Vapors may form flammable mixtures with air.[2][4][5]
-
Corrosivity: May cause severe skin burns and eye damage.[2][3][5]
-
Irritation: Irritating to the respiratory system and skin.[1]
-
Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.[2][5]
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Precautionary Statement (Example) |
| Flammable Liquid | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4] |
| Skin Corrosion/Irritation | corrosive | Wear protective gloves, protective clothing, eye protection, and face protection.[2][6] |
| Serious Eye Damage/Irritation | corrosive | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 or ❗ | Avoid breathing vapor or mist. Wash hands thoroughly after handling.[6][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a step-by-step guide for researchers.
Step-by-Step Handling Procedures
1. Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the sash is positioned as low as possible.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 10 air changes per hour to dilute any fugitive vapors.[8]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][9]
2. Personal Protective Equipment (PPE): Essential Barrier Protection
Given the corrosive and potentially toxic nature of this compound, a comprehensive PPE ensemble is mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves. Neoprene or nitrile gloves (minimum 15 mil thickness) are generally recommended for amines.[8] Always inspect gloves for any signs of degradation or puncture before use.[7] Employ proper glove removal technique to avoid skin contact.[2]
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal are required.[9] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A flame-resistant lab coat is essential.[2] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron and antistatic boots are recommended.[9]
-
Respiratory Protection: Under normal use in a functioning fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8]
3. Prudent Handling Practices
-
Grounding and Bonding: Due to its flammability, take precautionary measures against static discharge.[3][4] Use grounding and bonding straps when transferring the chemical between metal containers.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and sources of ignition.[3][5]
-
Container Handling: Handle and open containers with care in a well-ventilated area.[10] Keep containers tightly closed when not in use to prevent the escape of vapors.[2][9]
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[10] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (with caution): Amine spills can be cautiously neutralized with a weak acid (e.g., 5% acetic acid), but be aware of the potential for heat generation.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected skin with copious amounts of lukewarm water for at least 20 minutes while removing contaminated clothing.[8][12] Do not attempt to neutralize the chemical on the skin.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of saline or water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk to dilute the chemical.[8] Seek immediate medical attention.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][9]
-
Store in a locked cabinet or area with restricted access.[3][9]
-
Ensure storage is in accordance with local and national regulations.[9]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in designated, compatible, and clearly labeled containers.[10] Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Dispose of all chemical waste through your institution's EHS program in accordance with all local, state, and federal regulations.[4]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
-
Safety Data Sheet: Diethylamine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2021, August 3). Retrieved from [Link]
-
Monoethanolamine (MEA) Safety & Handling Guide - TeamChem. (2025, November 26). Retrieved from [Link]
-
oxolan-3-ylmethylamine - ChemBK. (2024, April 9). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Bio-Rad. (2009, November 18). Retrieved from [Link]
-
Ethylamine - Tecnoproject. (2023, February 20). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

